Product packaging for Aurachin B(Cat. No.:CAS No. 108354-12-7)

Aurachin B

Cat. No.: B1666131
CAS No.: 108354-12-7
M. Wt: 379.5 g/mol
InChI Key: ZNSLRZHNFFXDSE-YEFHWUCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurachin B (Molecular Formula: C25H33NO2) is a farnesylated quinolone alkaloid of bacterial origin, first isolated from myxobacteria of the genus Stigmatella . As part of the aurachin family, it is characterized by a quinolone scaffold derived from anthranilic acid and a prenyl side chain . Aurachins are recognized as excellent tool compounds for investigating electron transport processes, acting as potent inhibitors of the respiratory chain in both prokaryotes and eukaryotes . While specific mechanistic studies on this compound are limited in the available literature, related aurachins have been shown to inhibit key complexes in the bacterial electron transport chain, including cytochrome bd oxidases and NADH:ubiquinone oxidoreductase (complex I) . These inhibitors have become valuable leads for developing antibacterial and antiprotozoal drugs, particularly as cytochrome bd is a target exclusive to prokaryotes and is linked to virulence and drug resistance in pathogenic bacteria . This product is provided for research purposes, such as the study of bacterial respiration and the exploration of novel antimicrobial strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO2 B1666131 Aurachin B CAS No. 108354-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108354-12-7

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-1-oxido-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-1-ium-3-ol

InChI

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+

InChI Key

ZNSLRZHNFFXDSE-YEFHWUCQSA-N

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aurachin B
aurachin-B

Origin of Product

United States

Foundational & Exploratory

The Origin and Biosynthesis of Aurachin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aurachin B, a prenylated quinoline alkaloid, is a secondary metabolite of significant interest due to its potent antibiotic properties. First isolated from the myxobacterium Stigmatella aurantiaca, this compound and its analogues have been the subject of extensive research, particularly concerning their role as inhibitors of the bacterial respiratory chain. This guide provides a comprehensive overview of the origin, biosynthesis, and experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Origin and Producing Organisms

This compound is a naturally occurring antibiotic belonging to the aurachin family of farnesylated quinolone alkaloids.[1][2] It was first isolated from the myxobacterium Stigmatella aurantiaca strain Sg a15.[3] Subsequently, other bacteria have been identified as producers of aurachins, including Stigmatella erecta, as well as certain strains of Rhodococcus and Streptomyces.[1][2] Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, remain a primary source for the discovery of novel aurachins.[4]

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a multi-step process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes.[1] The biosynthetic pathway commences with the precursor molecule, anthranilic acid.[1][5]

Key Biosynthetic Steps:

  • Activation of Anthranilic Acid: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB.[1]

  • Polyketide Chain Elongation: The PKS machinery catalyzes the condensation of two malonyl-CoA units with the anthranilate starter unit.[1]

  • Prenylation: A membrane-bound prenyltransferase, AuaA, attaches a farnesyl moiety to the quinolone scaffold.[1]

  • N-hydroxylation: The Rieske monooxygenase AuaF catalyzes the N-hydroxylation of the quinolone ring.[1]

  • Rearrangement: A crucial step in the formation of this compound is the relocation of the farnesyl side chain from position 3 to position 4 of the quinolone core. This rearrangement is facilitated by the flavin-dependent monooxygenase AuaG, which prepares for the side chain relocation through a C2-C3 epoxidation followed by an acid-base catalyzed ring opening.[1]

The biosynthetic gene clusters for aurachins have been identified in several producer organisms, revealing some variations in the enzymatic machinery.[1][6] For instance, in Rhodococcus erythropolis JCM 6824, a single enzyme, RauF, is responsible for both the activation and loading of anthranilic acid.[1] In Streptomyces sp. NA04227, a cytochrome P450 monooxygenase carries out the N-hydroxylation step.[1]

Biosynthetic Gene Cluster of this compound in S. aurantiaca Sg a15
GeneProposed Function
auaAPrenyltransferase (farnesylation)
auaBAcyl carrier protein (ACP)
auaCKetosynthase β (KSβ)
auaDKetosynthase α (KSα)
auaEAnthranilate-CoA ligase
auaFRieske monooxygenase (N-hydroxylation)
auaGFlavin-dependent monooxygenase (rearrangement)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial isolation from Stigmatella aurantiaca.

1. Cultivation of Stigmatella aurantiaca:

  • Precultures of S. aurantiaca are incubated with shaking at 30°C for several days in a suitable medium such as MIX-5 (2 g glucose, 5 g potato starch, 2 g peptone, 0.5 g MgSO₄, 0.5 g CaCl₂, 10 g HEPES per 1 L H₂O, pH 7.4).[4]

  • Production cultures are inoculated with the preculture and incubated under similar conditions.[4]

2. Extraction:

  • The bacterial biomass is harvested by centrifugation.

  • The cell biomass is extracted with acetone.[3]

3. Purification:

  • The crude extract is subjected to column chromatography for purification.[1][3]

  • A common primary purification step involves chromatography on Sephadex LH-20 using methanol as the eluent.[4]

  • Further purification can be achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4]

Gene Inactivation for Biosynthetic Studies

Gene inactivation is a critical technique to elucidate the function of genes within the aurachin biosynthetic cluster.

1. Construction of an Inactivation Vector:

  • A plasmid vector that cannot replicate in S. aurantiaca is used.

  • An internal fragment of the target gene (e.g., auaG) is cloned into this vector.

2. Transformation of S. aurantiaca:

  • Electroporation is a common method for introducing the inactivation vector into S. aurantiaca cells.

3. Selection of Mutants:

  • Since the plasmid cannot replicate, stable antibiotic resistance (conferred by a marker on the plasmid) indicates integration of the plasmid into the chromosome via homologous recombination at the target gene locus. This results in the disruption and inactivation of the gene.

4. Analysis of the Mutant:

  • The mutant strain is cultivated under production conditions.

  • The secondary metabolite profile of the mutant is analyzed by HPLC-MS and compared to the wild-type strain to observe the effect of the gene inactivation (e.g., accumulation of a biosynthetic intermediate or absence of the final product).

Mechanism of Action: Inhibition of the Respiratory Chain

This compound exerts its antibiotic effect by potently inhibiting the bacterial electron transport chain.[2] Specifically, aurachins are known to be powerful inhibitors of the quinol oxidation sites of bacterial cytochromes, with dissociation constants in the nanomolar range.[7][8] Aurachin D, a closely related analogue, selectively inhibits the cytochrome bd complex.[7][8] This inhibition disrupts the generation of the proton motive force, which is essential for ATP synthesis, leading to bacterial cell death.

Visualizations

Aurachin_B_Biosynthesis cluster_precursor Precursor cluster_pks Type II PKS cluster_tailoring Tailoring Enzymes cluster_products Products Anthranilic_acid Anthranilic acid AuaB AuaB (ACP) Anthranilic_acid->AuaB Loading AuaCDE AuaCDE (KSα, KSβ, Ligase) AuaB->AuaCDE Intermediate_1 Quinolone scaffold AuaCDE->Intermediate_1 Condensation & Cyclization Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->AuaCDE AuaA AuaA (Prenyltransferase) Intermediate_2 Farnesylated Intermediate AuaA->Intermediate_2 AuaF AuaF (Monooxygenase) Intermediate_3 N-hydroxylated Intermediate AuaF->Intermediate_3 AuaG AuaG (Monooxygenase) Aurachin_B This compound AuaG->Aurachin_B Intermediate_1->Intermediate_2 Farnesylation (Farnesyl-PP) Intermediate_2->Intermediate_3 N-hydroxylation Intermediate_3->Aurachin_B Rearrangement

Caption: Biosynthetic pathway of this compound in S. aurantiaca.

Respiratory_Chain_Inhibition cluster_membrane Bacterial Inner Membrane Dehydrogenase Dehydrogenase Complex Quinone_pool Quinone Pool (Q) Dehydrogenase->Quinone_pool Reduction Product Product (e.g., NAD+) Dehydrogenase->Product Quinol_pool Quinol Pool (QH2) Cytochrome_oxidase Cytochrome bd/bo Oxidase Quinol_pool->Cytochrome_oxidase Oxidation Oxygen O₂ Cytochrome_oxidase->Oxygen Reduction Proton_motive_force Proton Motive Force (ATP Synthesis) Cytochrome_oxidase->Proton_motive_force Generates Substrate Substrate (e.g., NADH) Substrate->Dehydrogenase Oxidation Water H₂O Oxygen->Water Aurachin_B This compound Aurachin_B->Cytochrome_oxidase Inhibits

Caption: Inhibition of bacterial respiratory chain by this compound.

References

The Discovery and Isolation of Aurachin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B is a quinoline N-oxide alkaloid first isolated from the myxobacterium Stigmatella aurantiaca. As a member of the aurachin family of natural products, it has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, and antiplasmodial properties. These activities primarily stem from its function as a respiratory chain inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic and signaling pathways.

Discovery and Producing Organism

This compound was first identified as part of a group of novel quinoline alkaloids, the aurachins (A, B, C, and D), isolated from the myxobacterium Stigmatella aurantiaca, specifically strain Sg a15.[1] These compounds were initially discovered due to their antimicrobial properties.[1] Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, remain a promising source for the discovery of new bioactive compounds.

Chemical Structure

This compound is characterized by a 3-hydroxyquinoline N-oxide core substituted with a methyl group at position 2 and a farnesyl side chain at position 4.[2] Its chemical formula is C₂₅H₃₃NO₂.

Experimental Protocols

Fermentation of Stigmatella aurantiaca Sg a15

A detailed fermentation protocol for the production of aurachins by S. aurantiaca Sg a15 is not extensively described in the initial discovery papers. However, based on general myxobacterial cultivation methods, a representative procedure would involve:

  • Pre-culture Preparation: Inoculate a loopful of S. aurantiaca Sg a15 from an agar plate into a flask containing a suitable liquid medium (e.g., MD1 medium). Incubate at 30°C with shaking for several days to generate a sufficient cell density.

  • Production Culture: Inoculate a larger volume of production medium with the pre-culture. The production medium is typically a complex medium containing carbohydrates, proteins, and essential salts to support secondary metabolite production.

  • Incubation: Incubate the production culture at 30°C with aeration and agitation for an extended period (e.g., 7-14 days) to allow for the biosynthesis and accumulation of aurachins.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic purification steps.

  • Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the cell mass with acetone.[1]

    • Concentrate the acetone extract under reduced pressure to yield a crude extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-230 mesh) is a commonly used stationary phase for the separation of quinoline alkaloids.[3][4]

    • Mobile Phase: A gradient of increasing polarity is typically employed. A common starting solvent system would be a non-polar solvent like hexane, with a gradual increase in a more polar solvent such as ethyl acetate, followed by methanol for highly polar compounds.[3]

    • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing this compound and concentrate them.

  • Further Purification (if necessary):

    • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column can be employed.[5] A typical mobile phase would be a gradient of acetonitrile in water.[5]

Quantitative Data

The biological activity of this compound and related aurachins has been quantified against various targets. The following table summarizes key quantitative data.

CompoundTarget Organism/Cell LineAssayIC₅₀Reference
This compoundPlasmodium falciparumIn vitro growth inhibition~20 ng/mL[6]
Aurachin CPlasmodium falciparumIn vitro growth inhibition~20 ng/mL[6]
Aurachin DPlasmodium falciparumIn vitro growth inhibition100- to 200-fold less active than B and C[6]
Aurachin EPlasmodium falciparumIn vitro growth inhibition~20 ng/mL[6]
Aurachins A, B, C, DL929 mouse fibroblastsCytotoxicity1–3 µg/mL[6]

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is biosynthesized from Aurachin C through a series of enzymatic reactions. The process involves a remarkable intramolecular rearrangement of the farnesyl side chain from position 3 to position 4 of the quinoline core.

This compound Biosynthesis AurachinC Aurachin C Epoxide 2',3'-Epoxide Intermediate AurachinC->Epoxide AuaG (Epoxidation) AurachinB This compound Epoxide->AurachinB AuaG (Rearrangement) AuaH (Reduction)

Caption: Biosynthetic conversion of Aurachin C to this compound.

Mechanism of Action: Respiratory Chain Inhibition

Aurachins exert their biological effects by inhibiting the electron transport chain, a critical pathway for cellular energy production. They are known to inhibit various cytochrome complexes.[6] Specifically, they act as inhibitors of the quinol oxidation sites of bacterial cytochromes.[7]

Electron Transport Chain Inhibition cluster_ETC Mitochondrial/Bacterial Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII Electron Flow Cytochrome_bo Cytochrome bo ComplexIII->Cytochrome_bo Electron Flow Cytochrome_bd Cytochrome bd ComplexIII->Cytochrome_bd Electron Flow AurachinB This compound AurachinB->ComplexI Inhibition AurachinB->ComplexIII Inhibition AurachinB->Cytochrome_bo Inhibition AurachinB->Cytochrome_bd Inhibition

Caption: Inhibition of the electron transport chain by this compound.

Conclusion

This compound, a secondary metabolite from Stigmatella aurantiaca, represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases. Its potent activity as a respiratory chain inhibitor underscores the importance of natural products in drug discovery. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential application of this compound.

References

The Enigmatic Pathway of Aurachin B: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachins, a family of quinoline alkaloids produced by myxobacteria such as Stigmatella aurantiaca, have garnered significant interest in the scientific community due to their potent biological activities, including antibiotic and cytotoxic properties. Among them, Aurachin B stands out as a C-3 oxygen-substituted quinoline N-oxide with a farnesyl side chain at the C-4 position. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the precursor anthranilic acid and involves a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions catalyzed by a suite of dedicated enzymes. The pathway can be broadly divided into the formation of the quinolone core and subsequent modifications leading to the final this compound structure. A pivotal stage in the biosynthesis is the conversion of C-type aurachins to A-type aurachins, a class to which this compound belongs.

The key enzymatic players in the later stages of this compound biosynthesis, particularly the conversion from Aurachin C, include a flavin-dependent monooxygenase (AuaG) and an NADH-dependent reductase (AuaH). These enzymes catalyze a fascinating intramolecular rearrangement of the farnesyl group from the C-3 to the C-4 position of the quinoline core.

Key Enzymes and Intermediates:
  • Anthranilic acid: The primary precursor for the quinoline ring.

  • Type II Polyketide Synthase (PKS): A complex of enzymes responsible for the initial assembly of the quinolone scaffold. Key components include the acyl carrier protein (ACP) AuaB.

  • AuaA: A prenyltransferase that attaches a farnesyl moiety to the quinolone core.[1]

  • AuaF: A Rieske monooxygenase that catalyzes the N-hydroxylation of the quinoline ring.[1]

  • Aurachin C: A key intermediate and a C-type aurachin with the farnesyl group at the C-3 position.

  • AuaG: A flavin-dependent monooxygenase that initiates the rearrangement of the farnesyl group. It is thought to catalyze a C2-C3 epoxidation, which is followed by a ring-opening to facilitate the migration.[1]

  • AuaH: An NADH-dependent reductase that completes the rearrangement process, leading to the formation of this compound.[1]

  • AuaJ: A flavin-dependent monooxygenase that can further modify this compound to other aurachin derivatives.[1]

Quantitative Data

Precise quantitative data for the biosynthesis of this compound in its native producer, Stigmatella aurantiaca, is scarce in the literature, as it is often produced as a minor metabolite.[1] However, production titers for related aurachins and in heterologous hosts provide valuable insights into the pathway's efficiency.

CompoundProducing OrganismTiterReference
Aurachin DStigmatella aurantiaca< 1 mg/L[2]
Aurachin DRecombinant Escherichia coli17.0 mg/L[2]
Imidacins (related compounds)Stigmatella aurantiaca10-20 µg/L[3]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a highly regulated and sequential process. The logical flow from the precursor to the final product can be visualized as a signaling pathway, where each enzymatic conversion acts as a signal that triggers the next step.

Aurachin_B_Biosynthesis Anthranilic_acid Anthranilic acid Type_II_PKS Type II PKS (AuaB, etc.) Anthranilic_acid->Type_II_PKS Quinolone_core Quinolone Core Type_II_PKS->Quinolone_core AuaA AuaA (Prenyltransferase) Quinolone_core->AuaA Farnesylated_quinolone Farnesylated Quinolone AuaA->Farnesylated_quinolone AuaF AuaF (Rieske Monooxygenase) Farnesylated_quinolone->AuaF Aurachin_C Aurachin C AuaF->Aurachin_C AuaG AuaG (Flavin-dependent monooxygenase) Aurachin_C->AuaG Epoxidated_intermediate Epoxidated Intermediate AuaG->Epoxidated_intermediate AuaH AuaH (NADH-dependent reductase) Epoxidated_intermediate->AuaH Aurachin_B This compound AuaH->Aurachin_B

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Gene Inactivation in Stigmatella aurantiaca by Homologous Recombination

This protocol provides a general framework for creating gene knockouts in S. aurantiaca to study the function of biosynthetic genes.

Workflow Diagram:

Gene_Inactivation_Workflow start Start construct_vector Construct knockout vector (e.g., pBJ114 derivative) with flanking homology arms and a selection marker (e.g., Kanamycin resistance) start->construct_vector electroporation Electroporate vector into S. aurantiaca construct_vector->electroporation selection1 Select for single-crossover integrants on Kanamycin plates electroporation->selection1 cultivation Cultivate integrants without selection to allow for second crossover selection1->cultivation selection2 Select for double-crossover mutants (e.g., using a counter-selection marker like sacB for sucrose sensitivity) cultivation->selection2 verification Verify gene knockout by PCR and Southern blotting selection2->verification end End verification->end

References

Spectroscopic Profile of Aurachin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Aurachin B, a quinoline N-oxide antibiotic first isolated from myxobacteria such as Stigmatella aurantiaca.[1][2] this compound belongs to a class of natural products known for their potent biological activities, including the inhibition of bacterial cytochrome complexes.[2] The detailed spectroscopic information herein is essential for the identification, characterization, and further development of this compound and its analogues as potential therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data reported for this compound. The Nuclear Magnetic Resonance (NMR) data was acquired in deuterated chloroform (CDCl₃), and the High-Resolution Mass Spectrometry (HRMS) data was obtained using Electrospray Ionization (ESI).[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

(400 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
1.58s-3HFarnesyl CH₃
1.60s-3HFarnesyl CH₃
1.66s-3HFarnesyl CH₃
1.90s-3HFarnesyl CH₃
1.95–1.99m-2HFarnesyl CH₂
2.02–2.09m-2HFarnesyl CH₂
2.14–2.18m-4HFarnesyl CH₂
2.70s-3HQuinoline 2-CH₃
3.76d7.22HFarnesyl CH₂ (at C4)
5.04–5.10m-2HFarnesyl CH
5.30t6.81HFarnesyl CH
5.98s-1HAromatic CH
7.56–7.62m-2HAromatic CH
7.89–7.92m-1HAromatic CH
8.77–8.79m-1HAromatic CH
Table 2: ¹³C NMR Spectroscopic Data for this compound

(100 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm
12.6
16.2
16.7
17.8
24.7
25.8
26.5
26.8
39.7
39.8
119.9
120.8
123.2
123.7
123.9
124.4
127.5
127.6
128.0
131.4
135.6
137.0
138.7
142.3
147.5
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeMass Calculated ([M+Na]⁺)Mass Found ([M+Na]⁺)Molecular Formula
HRMSESI402.2409402.2415C₂₅H₃₃NO₂

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on the parameters reported in the literature for the structural elucidation of synthesized this compound.[3]

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: A 400 MHz NMR spectrometer is used for acquiring the spectra.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard TMS at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for obtaining precise mass data for molecular formula determination.[3]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrument Setup: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used. The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The analysis is performed in positive ion mode to detect the sodiated adduct ([M+Na]⁺). The instrument is set to scan a mass range that includes the expected molecular ion, typically m/z 100-1000.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+Na]⁺ ion. The exact mass of this ion is determined and used to calculate the elemental composition using software that matches the experimental mass to possible molecular formulas within a specified mass tolerance (typically < 5 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed literature, this general protocol describes how such data would be obtained. The quinoline N-oxide chromophore is expected to exhibit distinct absorption bands in the UV region.

  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A series of dilutions are made to find a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is initialized and a baseline correction is performed using a cuvette filled with the same solvent that was used to prepare the sample.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated at each λmax if the exact concentration of the solution is known, using the Beer-Lambert law (A = εbc).

Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Culture Bacterial Culture (e.g., S. aurantiaca) Extraction Solvent Extraction Culture->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Purified this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Structure Final Structure of This compound NMR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for natural product analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B is a farnesylated quinoline N-oxide, one of several related alkaloids produced by myxobacteria of the genus Stigmatella.[1] As a member of the aurachin family, its primary mechanism of action involves the potent inhibition of the electron transport chain, a fundamental process in cellular respiration. This guide provides a detailed examination of the molecular targets of this compound, summarizing key quantitative data, outlining relevant experimental protocols for its study, and presenting visual diagrams of its biochemical interactions and experimental workflows. While structurally similar to other aurachins, this compound exhibits distinct activities, particularly a pronounced antiplasmodial effect, making it a compound of significant interest in drug discovery.

Primary Molecular Targets: Inhibition of the Electron Transport Chain

The aurachin family of compounds are recognized as powerful inhibitors of cellular respiration in both prokaryotic and eukaryotic organisms.[2][3] Their structural similarity to ubiquinone allows them to interfere with the function of key enzymatic complexes within the mitochondrial and bacterial respiratory chains. The primary targets for aurachins are:

  • Respiratory Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme complex in the electron transport chain. Aurachins, including this compound, have been shown to block the oxidation of NADH in submitochondrial particles, indicating inhibition of Complex I.[4]

  • Respiratory Complex III (Cytochrome bc₁ complex): This complex is another critical component of the respiratory chain, responsible for transferring electrons from ubiquinol to cytochrome c. Aurachins are known to inhibit this complex as well.[2][3]

By inhibiting these complexes, this compound disrupts the flow of electrons, which in turn leads to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential.[3] This disruption of cellular energy production is the core of its cytotoxic and antimicrobial effects.

Quantitative Data: Inhibitory Potency

While extensive quantitative data for this compound's inhibition of isolated respiratory complexes is not as readily available as for its analogues like Aurachin D, its potent biological activity has been quantified in cellular assays, most notably against the malaria parasite Plasmodium falciparum.

CompoundTarget Organism/SystemAssayIC₅₀Reference
This compound Plasmodium falciparumGrowth Inhibition~20 ng/mL[4][5]
Aurachin CPlasmodium falciparumGrowth Inhibition~20 ng/mL[4][5]
Aurachin DPlasmodium falciparumGrowth Inhibition>2000 ng/mL[4][5]
Aurachins A-DBeef Heart Submitochondrial ParticlesNADH Oxidation BlockadeNot specified (C & D most active)[4]

Note: The activity against P. falciparum highlights a significant structure-activity relationship, with Aurachins B and C being approximately 100-fold more potent than Aurachin D in this context.[4][5]

Signaling Pathway and Mechanism of Action

This compound acts as a ubiquinone/ubiquinol analogue, competitively inhibiting the quinone-binding sites on Complex I and Complex III of the electron transport chain. This disrupts the sequential transfer of electrons, leading to a cascade of cellular events.

AurachinB_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inputs cluster_Outputs Complex_I Complex I (NADH Dehydrogenase) UQ_Pool Ubiquinone (UQ) Pool Complex_I->UQ_Pool e⁻ Proton_Gradient Proton Motive Force Complex_I->Proton_Gradient H⁺ pumping ROS Reactive Oxygen Species (ROS) Complex_I->ROS e⁻ leak Complex_III Complex III (Cytochrome bc₁ Complex) Cyt_C Cytochrome c Complex_III->Cyt_C e⁻ Complex_III->Proton_Gradient H⁺ pumping UQ_Pool->Complex_III e⁻ Complex_IV Complex IV Cyt_C->Complex_IV e⁻ NADH NADH NADH->Complex_I ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase AurachinB This compound AurachinB->Complex_I Inhibition AurachinB->Complex_III Inhibition

Figure 1. Mechanism of this compound on the Electron Transport Chain.

Detailed Experimental Protocols

The study of this compound's mechanism of action requires specific biochemical assays to measure the activity of its target enzyme complexes. Below are detailed methodologies for assessing the inhibition of Mitochondrial Complex I and Complex III.

Protocol: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This protocol is based on spectrophotometrically monitoring the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 20 mM HEPES, pH 7.5

  • NADH solution (e.g., 10 mM stock)

  • Decylubiquinone (Coenzyme Q analogue) solution (e.g., 10 mM stock in DMSO)

  • Rotenone (Complex I inhibitor for control) solution (e.g., 1 mM in DMSO)

  • Asolectin (lipid for solubilization)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents: Prepare fresh working solutions of NADH and decylubiquinone in the assay buffer. Asolectin can be added to the buffer to improve enzyme kinetics.

  • Sample Preparation: Dilute the isolated mitochondria preparation to a suitable concentration (e.g., 5-10 µg of protein per well) in the assay buffer.

  • Assay Setup:

    • Total Activity Wells: To each well, add the diluted mitochondrial sample.

    • Inhibited Wells: To separate wells, add the mitochondrial sample and a final concentration of Rotenone (e.g., 1 µM) to determine non-Complex I NADH oxidation.

    • Test Wells: Add the mitochondrial sample and varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 32°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding NADH (final concentration ~100 µM) and decylubiquinone (final concentration ~100-200 µM) to all wells.

  • Measurement: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

  • Calculation:

    • Calculate the rate of NADH oxidation (change in absorbance per minute, ΔA/min).

    • The specific Complex I activity is the difference between the rate in the "Total Activity" wells and the "Inhibited" (Rotenone) wells.

    • Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

ComplexI_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Iso 1. Isolate Mitochondria (e.g., from tissue/cells) Reagent_Prep 2. Prepare Assay Buffer, NADH, Decylubiquinone, & this compound dilutions Mito_Iso->Reagent_Prep Plate_Setup 3. Pipette Mitochondria & Inhibitors (this compound / Rotenone) into 96-well plate Preincubate 4. Pre-incubate plate (e.g., 10 min at 32°C) Plate_Setup->Preincubate Start_Rxn 5. Initiate reaction with NADH & Decylubiquinone Preincubate->Start_Rxn Measure 6. Read Absorbance (340 nm) in kinetic mode Start_Rxn->Measure Calc_Rate 7. Calculate rate of NADH oxidation (ΔA/min) Calc_Inhib 8. Determine % Inhibition relative to controls Calc_Rate->Calc_Inhib Calc_IC50 9. Plot dose-response curve and calculate IC₅₀ Calc_Inhib->Calc_IC50

Figure 2. Experimental workflow for the Mitochondrial Complex I inhibition assay.
Protocol: Mitochondrial Complex III (Cytochrome bc₁ Complex) Activity Assay

This assay measures the reduction of cytochrome c, which is catalyzed by Complex III. The increase in absorbance at 550 nm due to cytochrome c reduction is monitored.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4

  • Cytochrome c (from equine heart) solution

  • Decylubiquinol (reduced substrate; can be prepared by reducing decylubiquinone with DTT)

  • Antimycin A (Complex III inhibitor for control)

  • 96-well clear microplate

  • Microplate reader capable of reading absorbance at 550 nm in kinetic mode

Procedure:

  • Prepare Substrate: Prepare reduced decylubiquinol (DUH₂) shortly before use.

  • Sample Preparation: Dilute isolated mitochondria to a suitable concentration in the assay buffer.

  • Assay Setup:

    • Total Activity Wells: Add the assay buffer and diluted mitochondrial sample.

    • Inhibited Wells: Add assay buffer, mitochondrial sample, and a final concentration of Antimycin A (e.g., 10 nM) to measure background activity.[6]

    • Test Wells: Add assay buffer, mitochondrial sample, and varying concentrations of this compound.

  • Add Cytochrome c: Add cytochrome c to all wells to a final concentration of ~50-100 µM.

  • Initiate Reaction: Start the reaction by adding the freshly prepared decylubiquinol (DUH₂) to all wells.

  • Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes.[7]

  • Calculation:

    • Calculate the rate of cytochrome c reduction (ΔA/min).

    • The specific Complex III activity is the rate in the "Total Activity" wells minus the rate in the "Inhibited" (Antimycin A) wells.

    • Determine the IC₅₀ for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Concluding Summary

This compound is a potent inhibitor of the mitochondrial electron transport chain, targeting both Complex I and Complex III. Its mechanism disrupts cellular energy metabolism, leading to cytotoxicity. While it shares this general mechanism with other aurachins, it displays significantly higher potency against certain organisms like P. falciparum compared to its well-studied analogue, Aurachin D. This distinct biological activity profile underscores the importance of specific structure-activity relationships within the aurachin family and positions this compound as a valuable molecular probe and a potential lead compound for the development of new anti-protozoal agents. Further research to quantify its inhibitory constants against isolated respiratory complexes from various species will be crucial for a more complete understanding of its therapeutic potential.

Logical_Relationship AurachinB This compound (Quinolone N-oxide) ETC Mitochondrial Electron Transport Chain (ETC) AurachinB->ETC Targets ComplexI Complex I (NADH Dehydrogenase) ETC->ComplexI Contains ComplexIII Complex III (Cytochrome bc₁ Complex) ETC->ComplexIII Contains Disruption Disruption of Electron Flow ComplexI->Disruption Inhibition leads to ComplexIII->Disruption Inhibition leads to ProtonGradient Collapse of Proton Motive Force Disruption->ProtonGradient Causes ATP Decreased ATP Synthesis ProtonGradient->ATP Leads to CellDeath Cytotoxicity & Antimicrobial Action ATP->CellDeath Results in

References

The Biological Activity of Aurachin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a member of the aurachin class of quinoline alkaloids, which are secondary metabolites produced by myxobacteria, notably of the genus Stigmatella.[1] These compounds are recognized for their potent inhibitory effects on the respiratory chains of both prokaryotic and eukaryotic organisms.[2][3] While much of the research on aurachins has focused on Aurachin C and D, this compound exhibits a distinct profile of biological activities, including significant antiplasmodial effects and cytotoxicity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Biological Activity: Inhibition of the Electron Transport Chain

The primary mechanism of action for the aurachin class of compounds is the disruption of the electron transport chain (ETC).[2] Aurachins are structurally analogous to ubiquinol, allowing them to interact with the quinol binding sites of respiratory complexes.[1] This interaction inhibits the normal flow of electrons, thereby disrupting the generation of the proton motive force and subsequent ATP synthesis. Specifically, aurachins have been shown to inhibit NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc1 complex (Complex III) in mitochondrial and bacterial respiratory chains.[2] Aurachin D has been identified as a selective inhibitor of cytochrome bd oxidase, a terminal oxidase found in many bacteria.[2]

Electron_Transport_Chain_Inhibition

Figure 1: Inhibition of Respiratory Chains by this compound.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in several studies, with key data summarized in the tables below. For comparison, data for the more extensively studied Aurachins C and D are also included where available.

Table 1: Antiplasmodial Activity of Aurachins against Plasmodium falciparum
CompoundIC50 (ng/mL)IC50 (µM)aReference
This compound ~20~0.053[2][4]
Aurachin C~20~0.053[2][4]
Aurachin D>2000>5.27[2][4]
Aurachin E~20~0.053[2][4]

a Calculated based on a molecular weight of 379.52 g/mol for this compound and C, and 363.52 g/mol for Aurachin D.

Table 2: Cytotoxicity of Aurachins against L929 Mouse Fibroblasts
CompoundIC50 (µg/mL)IC50 (µM)bReference
This compound 1 - 32.6 - 7.9[2][4]
Aurachin A1 - 32.6 - 7.9[2][4]
Aurachin C1 - 32.6 - 7.9[2][4]
Aurachin D1 - 32.8 - 8.2[2][4]

b Calculated based on a molecular weight of 379.52 g/mol for Aurachin A, B, and C, and 363.52 g/mol for Aurachin D.

Table 3: Antibacterial Activity of Aurachins

While specific MIC values for this compound are not extensively reported, qualitative comparisons indicate that Aurachins A and B are less potent against Gram-positive bacteria than Aurachins C and D.[2][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not always explicitly published. The following are representative methodologies adapted from studies on aurachins and related compounds.

Antiplasmodial Activity Assay (Plasmodium falciparum)

This protocol is a generalized procedure for determining the antiplasmodial activity of compounds against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive or resistant strains)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • [3H]-hypoxanthine or SYBR Green I dye

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Maintain a continuous culture of P. falciparum in human red blood cells.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of this compound in culture medium in a 96-well plate.

  • Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2.5% hematocrit) to each well.

  • Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • For the final 24 hours of incubation, add [3H]-hypoxanthine to each well to measure nucleic acid synthesis, or lyse the cells and stain with SYBR Green I to quantify DNA content.

  • Harvest the cells and measure radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line, such as L929 mouse fibroblasts.

Objective: To determine the IC50 of this compound on a given cell line.

Materials:

  • L929 mouse fibroblast cell line

  • DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the L929 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add to the respective wells.

  • Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Biosynthesis of this compound

This compound is a minor metabolite in the biosynthetic pathway of aurachins in Stigmatella aurantiaca.[2] It is an A-type aurachin, characterized by the farnesyl side chain at the C-4 position of the quinoline N-oxide core. The biosynthesis involves a fascinating intramolecular rearrangement from a C-type aurachin precursor.[5]

// Nodes representing precursors and intermediates Anthranilic_Acid [label="Anthranilic Acid", fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FBBC05"]; Aurachin_D_precursor [label="2-Methyl-4-hydroxyquinoline", fillcolor="#FFFFFF"]; Aurachin_D [label="Aurachin D (C-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aurachin_C [label="Aurachin C (C-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxide_Intermediate [label="C2-C3 Epoxide Intermediate", fillcolor="#FFFFFF"]; Aurachin_B [label="this compound (A-type)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aurachin_A [label="Aurachin A (A-type)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes representing enzymes PKS [label="Type II PKS", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaA [label="AuaA\n(Prenyltransferase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaF [label="AuaF\n(N-hydroxylase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaG [label="AuaG\n(Monooxygenase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaH [label="AuaH\n(Reductase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaJ [label="AuaJ\n(Monooxygenase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing the biosynthetic steps {Anthranilic_Acid, Malonyl_CoA} -> PKS; PKS -> Aurachin_D_precursor; Aurachin_D_precursor -> AuaA; AuaA -> Aurachin_D; Aurachin_D -> AuaF; AuaF -> Aurachin_C; Aurachin_C -> AuaG; AuaG -> Epoxide_Intermediate [label="Epoxidation & Rearrangement"]; Epoxide_Intermediate -> AuaH; AuaH -> Aurachin_B [label="Reduction"]; Aurachin_B -> AuaJ; AuaJ -> Aurachin_A [label="Hydroxylation"]; }

Figure 2: Proposed Biosynthetic Pathway of Aurachins A and B.

Conclusion

This compound is a biologically active natural product with notable antiplasmodial and cytotoxic properties. Its mechanism of action is consistent with other members of the aurachin family, involving the inhibition of the electron transport chain. While quantitative data for this compound is less abundant compared to Aurachins C and D, the existing information highlights its potential as a lead compound for drug discovery, particularly in the context of antimalarial research. Further investigation is warranted to fully elucidate its spectrum of activity, specific molecular targets, and potential for therapeutic development. The experimental protocols provided in this guide serve as a foundation for researchers to conduct further studies on this compound and its analogues.

References

An In-Depth Technical Guide on Aurachin B as a Respiratory Chain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aurachins are a class of farnesylated quinolone alkaloids produced by myxobacteria, recognized as potent inhibitors of cellular respiration in both prokaryotic and eukaryotic systems.[1][2] Their structural similarity to ubiquinol allows them to competitively inhibit quinol oxidation sites on various respiratory enzymes. While significant research has focused on Aurachin C and the highly selective Aurachin D, Aurachin B remains a less-characterized but important member of this family. This guide synthesizes the current understanding of this compound, places it within the context of the broader aurachin class, and provides detailed experimental frameworks for its further investigation as a respiratory chain inhibitor.

Introduction to the Aurachin Family

First isolated from the myxobacterium Stigmatella aurantiaca, aurachins are characterized by a quinoline or quinolone nucleus with a farnesyl side chain.[3] this compound is an A-type aurachin, specifically a quinoline N-oxide substituted with a methyl group at position 2, a hydroxyl group at position 3, and a farnesyl group at position 4. It is a minor metabolite derived from the enzymatic rearrangement of Aurachin C.[4]

The primary mechanism of action for aurachins is the inhibition of electron transport by targeting NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc₁ complex (Complex III) in mitochondria, as well as the terminal oxidases in bacterial respiratory chains.[4][5] This activity has established them as valuable tool compounds for studying electron transport and as lead structures for developing novel antibacterial and antiprotozoal drugs.[1][2]

Mechanism of Action: Targeting Quinol Oxidation Sites

Aurachins function as competitive inhibitors at the quinol oxidation (Qo) sites of respiratory complexes. By mimicking the endogenous substrate ubiquinol (QH₂), they bind to the enzyme and block the transfer of electrons, thereby disrupting the proton motive force and subsequent ATP synthesis.

In bacteria like E. coli, the respiratory chain features terminal oxidases such as cytochrome bo₃ and cytochrome bd.[4][6]

  • Aurachin D is a highly selective and potent inhibitor of the cytochrome bd complex.[1][5]

  • Aurachin C , an N-oxide like this compound, is a broader-spectrum inhibitor, affecting both cytochrome bo₃ and bd oxidases.[4][6]

Given its structural features, particularly the N-oxide moiety shared with Aurachin C, it is hypothesized that This compound also inhibits both types of terminal oxidases, though specific inhibitory data is sparse.

Bacterial_Respiratory_Chain_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane DH Dehydrogenases (e.g., NADH Dehydrogenase) QH2 Quinol Pool (QH₂) DH->QH2 e⁻ bo3 Cytochrome bo₃ Oxidase QH2->bo3 e⁻ bd Cytochrome bd Oxidase QH2->bd e⁻ O2 O₂ bo3->O2 e⁻ bd->O2 e⁻ H2O 2H₂O Inhibitor This compound (Inhibitor) Inhibitor->QH2 Blocks QH₂ Oxidation

Caption: Inhibition of the bacterial respiratory chain by this compound.

Quantitative Inhibitory Data

While direct quantitative data for this compound is limited in published literature, the activities of the closely related Aurachins C and D provide a critical benchmark for researchers. This compound has demonstrated potent antiplasmodial activity and cytotoxicity comparable to Aurachin C.[5][7]

Table 1: Summary of Quantitative Data for Key Aurachins

Compound Target Enzyme/System Organism/Cell Line Assay Type Reported Value
This compound Plasmodium falciparum - Antiplasmodial Assay IC₅₀ ≈ 20 ng/mL[5][7]
This compound L929 Mouse Fibroblasts Mus musculus Cytotoxicity Assay IC₅₀ = 1–3 µg/mL[5][7]
Aurachin C Cytochrome bo & bd Escherichia coli Enzyme Inhibition Kᵢ ≈ 10 nM[5]
Aurachin D Cytochrome bd Oxidase Mycobacterium tuberculosis Oxygen Consumption IC₅₀ = 0.15 µM[8]

| Aurachin D | Cytochrome bd-I Oxidase | Escherichia coli | Enzyme Inhibition | IC₅₀ = 35 nM[9] |

Experimental Protocols for Characterization

To address the knowledge gap surrounding this compound, standardized experimental protocols are essential. The following sections detail methodologies for determining its inhibitory profile.

Protocol: Inhibition of Bacterial Terminal Oxidases

This protocol details the measurement of this compound's inhibitory activity on bacterial respiratory chain terminal oxidases using inverted membrane vesicles (IMVs) and an oxygen electrode.

Objective: To determine the IC₅₀ value of this compound against specific terminal oxidases (e.g., cytochrome bd).

Materials:

  • IMVs from an appropriate bacterial strain (e.g., M. smegmatis overexpressing Mtb cytochrome bd).[8]

  • Oroboros O2k high-resolution respirometer or Clark-type oxygen electrode.[10][11]

  • Assay Buffer: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Substrate: NADH (e.g., 1-2 mM final concentration).

  • This compound stock solution in DMSO.

  • Control inhibitors (e.g., Aurachin D for cytochrome bd, KCN for complete inhibition).

Procedure:

  • Preparation: Thaw IMVs on ice. Prepare serial dilutions of this compound in DMSO.

  • System Calibration: Calibrate the oxygen electrode chamber at 37°C with air-saturated assay buffer.

  • IMV Addition: Add a standardized amount of IMV protein (e.g., 0.1-0.5 mg/mL) to the chamber. Allow the signal to stabilize.

  • Initiate Respiration: Add NADH to the chamber to initiate oxygen consumption. Record the baseline rate (100% activity).

  • Inhibitor Titration: Add a small volume (1-2 µL) of this compound from the dilution series to the chamber. Allow the oxygen consumption rate to stabilize and record the new rate. Repeat with increasing concentrations of the inhibitor to generate a dose-response curve.

  • Controls: Run a parallel experiment with DMSO as a vehicle control. At the end of each experiment, add KCN (e.g., 10 mM) to confirm complete inhibition of respiration.[10]

  • Data Analysis: Normalize the inhibited rates to the baseline rate. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response model to calculate the IC₅₀ value.

Experimental_Workflow_IC50 prep Prepare IMVs and This compound Dilutions cal Calibrate O₂ Electrode with Assay Buffer prep->cal add_imv Add IMVs to Chamber cal->add_imv add_sub Add Substrate (NADH) Initiate Respiration add_imv->add_sub measure_base Measure Baseline Oxygen Consumption Rate (OCR) add_sub->measure_base add_inhib Add this compound (Single Concentration) measure_base->add_inhib measure_inhib Measure Inhibited OCR add_inhib->measure_inhib repeat Repeat for Each Concentration measure_inhib->repeat repeat->add_inhib titration calc Plot Dose-Response Curve & Calculate IC₅₀ repeat->calc Aurachin_Biosynthesis AA Anthranilic Acid PKS Type II PKS AA->PKS Quinolone 2-Methyl-1H-quinolin-4-one PKS->Quinolone AuaA AuaA (Prenyltransferase) Quinolone->AuaA AurD Aurachin D (3-farnesyl-4-quinolone) AuaA->AurD Farnesylation at C3 AuaF AuaF (N-hydroxylase) AurD->AuaF AurC Aurachin C (N-oxide) AuaF->AurC N-hydroxylation AuaG AuaG (Monooxygenase) AurC->AuaG AurB This compound (C4-farnesyl, N-oxide) AuaG->AurB Farnesyl rearrangement (C3 → C4)

References

The Role of Aurachin B in Stigmatella aurantiaca: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B, a prenylated quinoline N-oxide produced by the myxobacterium Stigmatella aurantiaca, is a member of the aurachin family of secondary metabolites. These compounds are noted for their significant biological activities, primarily as inhibitors of cellular respiration. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and potential ecological role of this compound in its producing organism, Stigmatella aurantiaca. Detailed experimental methodologies for key analytical techniques are provided, alongside quantitative data and visual representations of the relevant biochemical pathways to serve as a resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Stigmatella aurantiaca, a Gram-negative myxobacterium, is a prolific producer of a diverse array of secondary metabolites with potent biological activities. Among these are the aurachins, a family of quinoline alkaloids. This compound is classified as an A-type aurachin, characterized by a farnesyl residue at the C-4 position of the quinoline core. The aurachins have garnered significant interest due to their activity as inhibitors of the electron transport chain, presenting potential as lead compounds for novel therapeutics.[1][2] This document details the current understanding of this compound's function and biosynthesis within S. aurantiaca.

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a multi-step process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes. The pathway commences with the precursor molecules anthranilic acid and acetate.[3]

Key Biosynthetic Steps:

  • Quinolone Core Formation: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB. A type II PKS system then catalyzes the condensation of anthranilic acid with two molecules of malonyl-CoA to form the 4-hydroxy-2-methylquinoline core, which tautomerizes to 2-methyl-1H-quinolin-4-one.[2]

  • Prenylation: The membrane-bound prenyltransferase AuaA attaches a farnesyl pyrophosphate (FPP) moiety to the C-3 position of the quinolone core, yielding Aurachin D.[2]

  • N-hydroxylation: The Rieske-type monooxygenase AuaF catalyzes the N-hydroxylation of Aurachin D to produce Aurachin C.[2]

  • Farnesyl Group Migration: A key step in the formation of A-type aurachins like this compound is the intramolecular migration of the farnesyl group from the C-3 to the C-4 position. This complex rearrangement is initiated by the flavin-dependent monooxygenase AuaG, which is thought to catalyze a C2-C3 epoxidation. This is followed by a rearrangement reaction, potentially a semipinacol or a retro-[1][4]-Wittig and Claisen rearrangement, and a subsequent reduction catalyzed by the NADH-dependent reductase AuaH, to yield this compound.[2][5]

Genetic Locus and Key Enzymes

The genes responsible for aurachin biosynthesis in S. aurantiaca Sg a15 are organized in a split gene cluster. The core cluster contains the genes for the PKS machinery, while the genes for the tailoring enzymes are located in other regions of the genome.[1]

GeneEnzymeProposed Function in this compound BiosynthesisReference
auaAPrenyltransferaseFarnesylation of the quinolone core[2]
auaBAcyl Carrier ProteinBinds the growing polyketide chain[2]
auaC-EType II PKSAssembly of the quinolone core from anthranilate and malonyl-CoA[3]
auaFRieske-type MonooxygenaseN-hydroxylation of Aurachin D to Aurachin C[2]
auaGFlavin-dependent MonooxygenaseInitiates the rearrangement of the farnesyl group from C-3 to C-4[2][5]
auaHNADH-dependent ReductaseReduction step in the farnesyl group rearrangement to form this compound[2][5]
auaJFlavin-dependent MonooxygenaseFurther modification of this compound to other aurachins (e.g., Aurachin A)[3]

Biosynthetic Pathway Diagram

This compound Biosynthesis Biosynthetic Pathway of this compound in Stigmatella aurantiaca cluster_precursors Precursors cluster_core Core Biosynthesis cluster_final Final Product Anthranilic acid Anthranilic acid 2-methyl-1H-quinolin-4-one 2-methyl-1H-quinolin-4-one Anthranilic acid->2-methyl-1H-quinolin-4-one auaC-E (Type II PKS) Malonyl-CoA (x2) Malonyl-CoA (x2) Malonyl-CoA (x2)->2-methyl-1H-quinolin-4-one Aurachin D Aurachin D 2-methyl-1H-quinolin-4-one->Aurachin D auaA (Prenyltransferase) Aurachin C Aurachin C Aurachin D->Aurachin C auaF (Monooxygenase) This compound This compound Aurachin C->this compound auaG (Monooxygenase) auaH (Reductase) Respiratory_Chain_Inhibition Mechanism of Action of this compound cluster_etc Electron Transport Chain Complex I Complex I Ubiquinone Pool Ubiquinone Pool Complex I->Ubiquinone Pool e- Proton Motive Force Proton Motive Force Complex I->Proton Motive Force H+ pumping Complex II Complex II Complex II->Ubiquinone Pool e- Complex III Complex III Ubiquinone Pool->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->Proton Motive Force H+ pumping Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- -> H2O Complex IV->Proton Motive Force H+ pumping ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP NADH NADH NADH->Complex I FADH2 FADH2 FADH2->Complex II Proton Motive Force->ATP Synthase This compound This compound This compound->Complex I Inhibition Gene_Inactivation_Workflow General Workflow for Gene Inactivation Start Start Vector Construction Vector Construction Start->Vector Construction Transformation Transformation Vector Construction->Transformation Selection & Screening Selection & Screening Transformation->Selection & Screening Metabolite Analysis Metabolite Analysis Selection & Screening->Metabolite Analysis End End Metabolite Analysis->End

References

Methodological & Application

Application Notes and Protocols: Analytical Techniques for the Characterization of Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurachin B is a quinoline N-oxide antibiotic first isolated from the myxobacterium Stigmatella aurantiaca.[1] It belongs to the A-type aurachins, characterized by a farnesyl side chain at the C4 position of the quinoline core.[2] As a member of a class of compounds known to interfere with electron transport processes, this compound and its analogs are of significant interest for their potential antibacterial and antiprotozoal activities.[3][4] Accurate and thorough analytical characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings. These application notes provide detailed protocols and data for the characterization of this compound using various analytical techniques.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing insights into its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise chemical structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of the molecule.

Quantitative NMR Data for this compound

Technique Solvent Frequency Chemical Shift (δ) / ppm
¹H NMR CDCl₃400 MHz1.58 (3H, s), 1.60 (3H, s), 1.66 (3H, s), 1.90 (3H, s), 1.95–1.99 (2H, m), 2.02–2.09 (2H, m), 2.14–2.18 (4H, m), 2.70 (3H, s), 3.76 (2H, d, J = 7.2 Hz), 5.04–5.10 (2H, m), 5.30 (1H, t, J = 6.8 Hz), 5.98 (1H, s), 7.56–7.62 (2H, m), 7.89–7.92 (1H, m), 8.77–8.79 (1H, m)[5]
¹³C NMR CDCl₃100 MHz12.6, 16.2, 16.7, 17.8, 24.7, 25.8, 26.5, 26.8, 39.7, 39.8, 119.9, 120.8, 123.2, 123.7, 123.9, 124.4, 127.5, 127.6, 128.0, 131.4, 135.6, 137.0, 138.7, 142.3, 147.5[5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).

    • Employ a sufficient number of scans for clear signal detection.

    • Process the data similarly to the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure of this compound.

    • Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

Quantitative Mass Spectrometry Data for this compound

Technique Ionization Parameter Value
HRMS ESICalculated m/z for C₂₅H₃₃NO₂Na ([M+Na]⁺)402.2409[5]
HRMS ESIFound m/z for C₂₅H₃₃NO₂Na ([M+Na]⁺)402.2415[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of this compound (C₂₅H₃₃NO₂).[7]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound, while UV-Vis spectroscopy reveals details about its electronic conjugation.

Spectroscopic Data for this compound

Technique Parameter Value
IR νmax (cm⁻¹)2924, 1377, 1121, 1095[5]

Note: Specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, but a general protocol is provided below.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C-H, C=C, C=N, and N-O stretches.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample solution over the UV-Vis range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to the electronic transitions within the conjugated system of the quinoline N-oxide core.

Chromatographic Separation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures.

Column Chromatography

Column chromatography is a primary method for the purification of this compound from crude extracts.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Employ a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Procedure:

    • Load the crude extract onto the top of the silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification and purity analysis of this compound.

Experimental Protocol: HPLC

  • Column: A reversed-phase C18 column is typically used.[8][9]

  • Mobile Phase: A gradient of methanol and water (often with a small amount of acid, such as formic acid) is a common mobile phase system.[10]

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Procedure:

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run a solvent gradient to elute the compounds.

    • Monitor the elution profile at a suitable wavelength (e.g., determined from the UV-Vis spectrum).

    • Collect the peak corresponding to this compound.

    • The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.

Biosynthesis and Characterization Workflow

The biosynthesis of this compound in Stigmatella aurantiaca involves a type II polyketide synthase (PKS) pathway.[3] Understanding this pathway can be valuable for biosynthetic engineering and the production of Aurachin analogs. The general workflow for the analytical characterization of this compound integrates the aforementioned techniques.

Aurachin_B_Biosynthesis Anthranilic_acid Anthranilic Acid PKS Type II Polyketide Synthase (PKS) Anthranilic_acid->PKS HMQ 4-Hydroxy-2-methyl-quinoline (HMQ) PKS->HMQ Prenylation Prenylation (Farnesyl Pyrophosphate) HMQ->Prenylation Aurachin_D Aurachin D Prenylation->Aurachin_D N_hydroxylation N-hydroxylation Aurachin_D->N_hydroxylation Aurachin_C Aurachin C N_hydroxylation->Aurachin_C Rearrangement Farnesyl Side Chain Rearrangement Aurachin_C->Rearrangement Aurachin_B This compound Rearrangement->Aurachin_B

Caption: Biosynthetic pathway of this compound.

Aurachin_B_Characterization_Workflow Start Sample (Crude Extract or Synthetic Product) Purification Purification (Column Chromatography, HPLC) Start->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR_UV IR and UV-Vis Spectroscopy Structure_Elucidation->IR_UV Final Characterized This compound NMR->Final MS->Final IR_UV->Final

Caption: Workflow for this compound characterization.

References

Application Notes and Protocols for Utilizing Aurachin B in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a farnesylated quinoline alkaloid, a class of natural products known for their diverse biological activities.[1] The aurachins, originally isolated from myxobacteria, have garnered significant interest as potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in antimicrobial assays, intended to guide researchers in the effective evaluation of its antimicrobial properties.

This compound and its analogues, particularly Aurachin D, are known to target the bacterial electron transport chain, a critical pathway for cellular energy production.[1][4] Specifically, they have been identified as inhibitors of cytochrome bd oxidase, an enzyme essential for respiration in many bacteria, especially under microaerobic conditions.[5][6] This unique mechanism of action makes this compound a compelling candidate for further investigation as a potential lead compound in the development of novel antimicrobial agents.

These notes provide a summary of the available quantitative data on the antimicrobial and cytotoxic activities of this compound and its close analogue Aurachin D. Detailed protocols for preparing this compound solutions and performing antimicrobial susceptibility testing are also included, alongside a diagrammatic representation of its mechanism of action.

Data Presentation

The antimicrobial and cytotoxic activities of this compound and its analogues are summarized in the tables below. It is important to note that while the primary focus is this compound, a significant portion of the available detailed quantitative data pertains to its close structural analogue, Aurachin D. This data is included to provide a broader context for the potential activity of this compound.

Table 1: Antibacterial Activity of Aurachin Analogues (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
Aurachin C/DBacillus subtilis0.15[5]
Aurachin ABacillus subtilis5[5]
Aurachin DMycobacterium tuberculosis8 µM

Table 2: Antifungal Activity of Aurachins

CompoundOrganismActivityReference
Aurachins A, B, C, DYeasts and MoldsInhibitory at higher concentrations[2][3]

Note: Specific MIC values for this compound against fungal strains are not detailed in the provided search results.

Table 3: Antiplasmodial and Cytotoxic Activity of Aurachin Analogues

CompoundCell Line / OrganismIC50 (µg/mL)Reference
This compoundPlasmodium falciparum~0.02[1]
Aurachin CPlasmodium falciparum~0.02[1]
Aurachin EPlasmodium falciparum~0.02[1]
Aurachin DPlasmodium falciparum>2[1]
Aurachins A, B, C, DL929 mouse fibroblasts1 - 3[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an appropriate solvent for dissolution to ensure accurate and reproducible results in antimicrobial assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test microorganisms.[8]

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like this compound against bacteria.

Materials:

  • This compound stock solution (in DMSO)

  • Test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile polypropylene tubes for serial dilutions

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Solvent control (DMSO)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in sterile tubes. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration in the highest concentration well does not exceed 1%.

    • Pipette 100 µL of each dilution into the corresponding wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include the following controls on each plate:

      • Growth Control: 200 µL of inoculated broth without any antimicrobial agent.

      • Sterility Control: 200 µL of uninoculated broth.

      • Solvent Control: 200 µL of inoculated broth containing the highest concentration of DMSO used in the assay.

      • Positive Control: Inoculated broth with a known effective antibiotic.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Mandatory Visualization

Signaling Pathway of this compound Action

The primary mechanism of antimicrobial action for Aurachins is the inhibition of the bacterial electron transport chain. This compound, like its analogues, targets the quinol oxidation site of cytochrome bd oxidase, thereby blocking the transfer of electrons to oxygen and disrupting cellular respiration and energy production.

AurachinB_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_complexes Terminal Oxidases cluster_products Products cluster_atp Energy Production Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) QuinonePool Quinone Pool (Q) Dehydrogenases->QuinonePool Reduces QuinolPool Quinol Pool (QH2) QuinonePool->QuinolPool Cytochrome_bo3 Cytochrome bo3 Oxidase QuinolPool->Cytochrome_bo3 e- Cytochrome_bd Cytochrome bd Oxidase QuinolPool->Cytochrome_bd e- Cytochrome_bo3->QuinonePool Oxidizes H2O_bo3 2H₂O Cytochrome_bo3->H2O_bo3 O₂ + 4H⁺ → ProtonMotiveForce Proton Motive Force Cytochrome_bo3->ProtonMotiveForce Pumps H⁺ Cytochrome_bd->QuinonePool Oxidizes H2O_bd 2H₂O Cytochrome_bd->H2O_bd O₂ + 4H⁺ → Cytochrome_bd->ProtonMotiveForce Translocates H⁺ ATP_Synthase ATP Synthase ProtonMotiveForce->ATP_Synthase ATP ATP ATP_Synthase->ATP AurachinB This compound AurachinB->Inhibition

Caption: Mechanism of this compound inhibition of the bacterial electron transport chain.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow start Start prep_aurachin Prepare this compound Stock Solution (in DMSO) start->prep_aurachin prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Broth prep_aurachin->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup Dispense Dilutions into 96-well Plate serial_dilution->plate_setup plate_setup->inoculate controls Add Controls: - Growth - Sterility - Solvent - Positive inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Aurachin B: A Potent Tool for Probing Mitochondrial Function in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a member of the aurachin family of quinoline alkaloids, naturally produced by myxobacteria.[1][2] These compounds are recognized as potent inhibitors of the mitochondrial electron transport chain (ETC), making them valuable tools for investigating cellular respiration and mitochondrial biology.[2][3] While extensive research has been conducted on other aurachins like C and D, this compound has demonstrated significant biological activity, particularly its potent anti-plasmodial effects.[1][4] This document provides a comprehensive overview of this compound's applications in cell biology, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.

Mechanism of Action

Aurachins exert their biological effects by targeting and inhibiting the cytochrome complexes of the mitochondrial respiratory chain.[1][2] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[1] The primary targets for aurachins are NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc1 complex (Complex III).[1][2][3] While the precise binding site of this compound is not as extensively characterized as that of other aurachins, its structural similarity suggests a comparable mechanism of interfering with quinone binding sites on these complexes.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

Table 1: Inhibitory Activity of this compound

Target Organism/Cell LineAssayIC50Reference
Plasmodium falciparumIn vitro anti-plasmodial activity~20 ng/mL[1][4]

Table 2: Comparative Activity of Aurachins

CompoundTarget OrganismRelative Inhibitory PotencyReference
This compoundGram-positive bacteriaLess potent than Aurachin C and D[1]
Aurachin CGram-positive bacteriaMore potent than Aurachin A and B[1]
Aurachin DGram-positive bacteriaMore potent than Aurachin A and B[1]
This compound, C, EPlasmodium falciparumHighly potent (IC50 ~20 ng/mL)[1][4]
Aurachin DPlasmodium falciparum100- to 200-fold less active than B, C, and E[1][4]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a tool compound.

Protocol 1: Determination of IC50 against Cancer Cell Lines (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using a standard MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes how to assess the effect of this compound on the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Materials:

  • This compound stock solution

  • Cells of interest cultured on glass-bottom dishes or 96-well black plates

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (e.g., 10 mM in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM in DMSO)

  • Hoechst 33342 for nuclear staining (optional)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope or plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a working solution of TMRM in live-cell imaging medium at a final concentration of 25-100 nM.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in the TMRM-containing medium.

    • Replace the TMRM loading solution with the this compound-containing medium. For a positive control, use a medium containing FCCP (e.g., 1-10 µM).

  • Image/Data Acquisition:

    • Immediately begin acquiring fluorescence images using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

    • Alternatively, measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in the images.

    • For plate reader data, plot the fluorescence intensity over time. A decrease in fluorescence in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound Action

AurachinB_Signaling cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Cellular Effects ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ e- MMP_collapse ΔΨm Collapse ROS_production Increased ROS ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- UQ->ComplexIII e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP generates ATP_depletion ATP Depletion AurachinB This compound AurachinB->ComplexI Inhibits AurachinB->ComplexIII Inhibits Apoptosis Apoptosis MMP_collapse->Apoptosis ROS_production->Apoptosis

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 mtt_assay Perform MTT assay incubate2->mtt_assay read_plate Measure absorbance at 570 nm mtt_assay->read_plate analyze_data Calculate % viability and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Effects

AurachinB_Effects AurachinB This compound ETC_Inhibition Inhibition of Mitochondrial Electron Transport Chain (Complex I & III) AurachinB->ETC_Inhibition ATP_Depletion Decreased ATP Production ETC_Inhibition->ATP_Depletion MMP_Collapse Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Collapse ROS_Increase Increased Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Increase Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Apoptosis Induction of Apoptosis MMP_Collapse->Apoptosis ROS_Increase->Apoptosis Cell_Death Cell Death Cellular_Dysfunction->Cell_Death Apoptosis->Cell_Death

Caption: Cascade of cellular events following this compound treatment.

References

Application Notes and Protocols for Aurachin B Treatment in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a farnesylated quinolone alkaloid, a class of natural products known for their inhibitory effects on the bacterial respiratory chain.[1][2][3] These compounds target crucial cytochrome complexes, disrupting cellular energy metabolism and leading to bacterial growth inhibition.[1][4] This document provides detailed protocols for the treatment of bacterial cultures with this compound, methods for determining its antibacterial efficacy, and an overview of its mechanism of action. Aurachins, including this compound, have shown inhibitory activity against Gram-positive bacteria.[5][6]

Mechanism of Action: Inhibition of the Bacterial Electron Transport Chain

Aurachins act as inhibitors of the bacterial electron transport chain, a key pathway for ATP synthesis.[1][4] While the specific inhibitory profile of this compound is not as extensively characterized as that of its analogue Aurachin D, the shared quinolone scaffold suggests a similar mechanism.[1][7] Aurachin D selectively inhibits the cytochrome bd oxidase, while Aurachin C can inhibit both cytochrome bo₃ and bd oxidases.[1][7] These antibiotics function by blocking the quinol oxidation sites on these cytochrome complexes, thereby halting the flow of electrons and disrupting the generation of the proton motive force essential for ATP production.[1]

Signaling Pathway Diagram

Bacterial_ETC_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane cluster_complex_bo3 Cytochrome bo₃ Oxidase cluster_complex_bd Cytochrome bd Oxidase cluster_inhibition DH Dehydrogenase (e.g., NADH Dehydrogenase) Q_pool Quinone Pool (Q) DH->Q_pool 2e⁻ QH2_pool Quinol Pool (QH2) Q_pool->QH2_pool +2H⁺ bo3 cytochrome bo₃ QH2_pool->bo3 2e⁻ bd cytochrome bd QH2_pool->bd 2e⁻ H_out O2 O₂ bo3->O2 2e⁻ bo3->H_out H⁺ pumping bd->O2 2e⁻ H2O 2H₂O O2->H2O +4H⁺ H_in AurachinB This compound (Hypothesized) AurachinB->QH2_pool Inhibits Quinol Oxidation

Caption: Hypothesized inhibition of the bacterial electron transport chain by this compound.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive bacteria, based on the known activity of related aurachins. Researchers should determine these values experimentally for their specific strains of interest.

Bacterial StrainGram StainHypothetical this compound MIC (µg/mL)
Staphylococcus aureusPositive1 - 8
Bacillus subtilisPositive0.5 - 4
Enterococcus faecalisPositive2 - 16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Ensure the final concentration of DMSO does not exceed 1% in any well, as it can have inhibitory effects on bacterial growth.

    • Include a vehicle control well containing MHB with the same concentration of DMSO as the highest this compound concentration well.

    • Include a positive control (e.g., ciprofloxacin) and a negative control (MHB only, for sterility check).

    • Also include a growth control well (MHB with inoculum, no antibiotic).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow Diagram

MIC_Workflow prep_aurachin Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate prep_aurachin->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Preparation of this compound for Antibacterial Assays

Solubility and Stock Solution Preparation:

This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Stock Solution Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: For experiments, dilute the stock solution in the appropriate culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not interfere with bacterial growth (typically ≤ 1%). A vehicle control with the same final DMSO concentration should always be included in experiments.

Troubleshooting and Considerations

  • Precipitation: Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitation. If precipitation occurs, consider using a solubilizing agent (e.g., Tween 80 at a low, non-inhibitory concentration) or preparing a fresh, more dilute stock solution.

  • Strain Variability: The susceptibility of different bacterial strains to this compound can vary significantly. It is essential to determine the MIC for each new strain tested.

  • Inoculum Effect: The density of the bacterial inoculum can affect the MIC value. Ensure that the inoculum is standardized using a McFarland standard.

  • Mechanism of Resistance: Bacteria can develop resistance to quinolone antibiotics through various mechanisms, including mutations in the target enzymes or increased efflux pump activity.[8][9]

Conclusion

This compound presents a promising scaffold for the development of novel antibacterial agents targeting the bacterial electron transport chain. The protocols and information provided in these application notes offer a framework for researchers to investigate the antibacterial properties of this compound and to explore its potential as a therapeutic agent. Careful adherence to standardized protocols and consideration of the compound's physicochemical properties are crucial for obtaining reliable and reproducible results.

References

Measuring Aurachin B Inhibition of Cytochrome bd Oxidase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome bd oxidase is a terminal oxidase found in the respiratory chain of many prokaryotes, including several pathogenic bacteria.[1] Unlike the heme-copper oxidases found in mitochondria, cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel antibacterial agents.[2] This enzyme plays a crucial role in bacterial survival under low-oxygen and stress conditions.[3] Aurachins, a class of quinolone antibiotics, have been identified as potent inhibitors of cytochrome bd oxidase.[4] Specifically, Aurachin B and its close analogue Aurachin D, are known to be selective inhibitors that block the quinol binding site of the enzyme, thereby disrupting the electron transport chain.[4][5]

This application note provides detailed protocols for measuring the inhibitory activity of this compound against cytochrome bd oxidase. The primary methods described are the oxygen consumption rate (OCR) assay and a spectrophotometric assay for monitoring quinol oxidation. These protocols are intended to provide researchers with the necessary information to screen and characterize inhibitors of this important antibacterial drug target.

Mechanism of Action of this compound on Cytochrome bd Oxidase

This compound acts as a competitive inhibitor at the quinol (QH2) binding site on the CydA subunit of the cytochrome bd oxidase complex. By occupying this site, it prevents the binding of the natural ubiquinol substrate, thus blocking the transfer of electrons to the heme cofactors (b558, b595, and d).[4][5] This inhibition disrupts the entire electron transport chain, leading to a cessation of oxygen consumption and a reduction in the proton motive force required for ATP synthesis.[2]

cluster_membrane Bacterial Inner Membrane QH2 Ubiquinol (QH2) bd_oxidase Cytochrome bd Oxidase QH2->bd_oxidase e⁻ transfer Q Ubiquinone (Q) bd_oxidase->Q Q release H2O 2H₂O bd_oxidase->H2O H₂O release Protons_out 2H⁺ (Periplasm) AurachinB This compound AurachinB->bd_oxidase Inhibition O2 O₂ O2->bd_oxidase O₂ reduction Protons_in 4H⁺ (Cytoplasm)

Figure 1: Inhibition of Cytochrome bd Oxidase by this compound.

Quantitative Data: Inhibitory Activity of Aurachin Analogues

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Aurachin D (a close and well-studied analogue of this compound) and its derivatives against cytochrome bd oxidase from various bacterial species. This data provides a comparative overview of the potency of these compounds.

CompoundOrganismAssay TypeIC50 (µM)Reference
Aurachin DMycobacterium tuberculosisOxygen Consumption0.15[6]
Aurachin D analogue (1b, geranyl side chain)Mycobacterium tuberculosisOxygen Consumption1.1[6]
Aurachin D analogue (1d, citronellyl side chain)Mycobacterium tuberculosisOxygen Consumption0.35[6]
Aurachin D analogue (1k, 7-fluoro)Mycobacterium tuberculosisOxygen Consumption0.37[6]
Aurachin D analogue (1v, 6-hydroxy)Mycobacterium tuberculosisOxygen Consumption0.59[6]
Aurachin DEscherichia coli (bd-II)Duroquinol Oxidase Activity0.0111[4]
Aurachin CEscherichia coli (bd-II)Duroquinol Oxidase Activity0.0071[4]

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs)

This protocol describes the preparation of IMVs from bacterial cells, which are essential for in vitro assays of cytochrome bd oxidase activity.

Materials:

  • Bacterial cell paste

  • Lysis Buffer (e.g., 100 mM KPi buffer, pH 7.0)

  • Protease inhibitors

  • French press or sonicator

  • Ultracentrifuge

Protocol:

  • Resuspend the bacterial cell paste in ice-cold Lysis Buffer containing protease inhibitors.

  • Disrupt the cells by passing them through a French press at high pressure (e.g., 16,000 psi) or by sonication.[7]

  • Centrifuge the lysate at low speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove unbroken cells and large debris.[3]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane vesicles.[3]

  • Discard the supernatant and resuspend the IMV pellet in a minimal volume of cold Lysis Buffer.

  • Determine the total protein concentration of the IMV suspension using a standard protein assay (e.g., Bradford or BCA).

  • Store the IMVs at -80°C until use.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption by IMVs in the presence of an electron donor and various concentrations of the inhibitor.

start Prepare IMVs add_buffer Add IMVs to Assay Buffer in Oxygen Electrode Chamber start->add_buffer add_inhibitor Add this compound (or DMSO vehicle) add_buffer->add_inhibitor add_substrate Initiate reaction with NADH or Quinol analogue add_inhibitor->add_substrate measure Monitor Oxygen Consumption (Clark-type electrode or fluorescence probe) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Figure 2: Workflow for the Oxygen Consumption Rate (OCR) Assay.

Materials:

  • Prepared IMVs

  • Assay Buffer (e.g., 200 mM KPi buffer, pH 7.1)

  • Electron donor (e.g., 0.1 mM NADH or a ubiquinol analogue like 0.4 mM Q1 with 5 mM DTT as a reductant)[3]

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Protocol:

  • Set up the oxygen electrode chamber with Assay Buffer at the desired temperature (e.g., 25°C).

  • Add a specific amount of IMVs (e.g., 0.01-0.02 mg/mL final protein concentration) to the chamber and allow the baseline oxygen consumption rate to stabilize.[3]

  • Add varying concentrations of this compound or DMSO (for the control) to the chamber and incubate for a short period.

  • Initiate the reaction by adding the electron donor (e.g., NADH).

  • Monitor the rate of oxygen depletion over time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Spectrophotometric Assay of Quinol Oxidation

This method directly measures the enzymatic activity of cytochrome bd oxidase by monitoring the oxidation of a quinol analogue, which results in a change in absorbance at a specific wavelength.

Materials:

  • Prepared IMVs

  • Assay Buffer (e.g., 200 mM KPi buffer, pH 7.1)

  • Substrate: A suitable ubiquinol analogue (e.g., ubiquinol-1 or ubiquinol-2)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Spectrophotometer capable of kinetic measurements

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and IMVs.

  • Add the desired concentration of this compound or DMSO (vehicle control) and incubate.

  • Initiate the reaction by adding the ubiquinol analogue substrate.

  • Immediately monitor the decrease in absorbance at the wavelength corresponding to the reduced form of the quinol analogue (e.g., for NADH oxidation, monitor at 340 nm with an extinction coefficient of 6.22 mM⁻¹ cm⁻¹).[3]

  • Determine the initial rate of the reaction (V₀) from the linear portion of the kinetic trace.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described in the OCR assay.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of this compound against cytochrome bd oxidase. The oxygen consumption rate assay offers a functional measure of the entire respiratory chain segment, while the spectrophotometric assay allows for a more direct measurement of the enzyme's catalytic activity. By utilizing these methods, researchers can effectively screen for and characterize novel inhibitors of this promising antibacterial target, contributing to the development of new therapeutics to combat bacterial infections.

References

Aurachin B: A Tool for Interrogating Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Aurachin B is a farnesylated quinolone alkaloid originally isolated from myxobacteria.[1] As a member of the aurachin family of natural products, it is recognized as a potent inhibitor of electron transport chains in both prokaryotic and eukaryotic systems.[1] Structurally similar to ubiquinone, aurachins interfere with the function of respiratory complexes, making them valuable tools for studying mitochondrial bioenergetics and identifying potential drug targets.[2] This document provides detailed protocols for the application of this compound and related compounds in the study of mitochondrial respiration.

Mechanism of Action

Aurachins, including this compound, exert their inhibitory effects on the mitochondrial respiratory chain primarily by targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc₁ complex).[1][2] By binding to these complexes, they obstruct the flow of electrons, leading to a decrease in oxygen consumption, a reduction in the mitochondrial membrane potential, and a subsequent decline in ATP synthesis. While specific inhibitory concentrations for this compound on isolated mitochondrial complexes are not extensively documented in the literature, the activities of structurally related aurachins, such as Aurachin D, provide a strong indication of its mechanism and potency. The farnesyl side chain of aurachins is crucial for their interaction with the quinone-binding sites within the respiratory complexes.

Quantitative Data

Due to limited specific quantitative data for this compound's direct effects on mitochondrial complexes, the following table includes data for the closely related and well-studied Aurachin D, which shares the same core structure and is expected to have a similar inhibitory profile on mitochondrial respiration. Additionally, data for this compound against the parasite Plasmodium falciparum is included, as its antimalarial activity is linked to mitochondrial inhibition.

CompoundTargetAssayIC50Reference
Aurachin D M. tuberculosis cyt-bd oxidaseOxygen Consumption0.15 µM[3]
Aurachin D Human U-2 OS Osteosarcoma CellsMitochondrial Membrane PotentialSignificant reduction at 5 µg/mL[2]
This compound Plasmodium falciparumIn vitro growth inhibition~20 ng/mL[2]
Aurachin C Plasmodium falciparumIn vitro growth inhibition~20 ng/mL[2]
Aurachin E Plasmodium falciparumIn vitro growth inhibition~20 ng/mL[2]

Signaling Pathway and Experimental Workflow

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound cluster_Consequences Downstream Effects Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Reduced O2 Consumption Reduced O2 Consumption Complex I->Reduced O2 Consumption Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->Reduced O2 Consumption Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- This compound This compound This compound->Complex I This compound->Complex III Decreased ΔΨm Decreased ΔΨm Reduced O2 Consumption->Decreased ΔΨm Inhibited ATP Synthesis Inhibited ATP Synthesis Decreased ΔΨm->Inhibited ATP Synthesis

Inhibition of the Electron Transport Chain by this compound.

Start Start Isolate Mitochondria Isolate Mitochondria Start->Isolate Mitochondria Prepare Seahorse Plate Prepare Seahorse Plate Isolate Mitochondria->Prepare Seahorse Plate Load Mitochondria Load Mitochondria Prepare Seahorse Plate->Load Mitochondria Add this compound Add this compound Load Mitochondria->Add this compound Run Mito Stress Test Run Mito Stress Test Add this compound->Run Mito Stress Test Analyze OCR Data Analyze OCR Data Run Mito Stress Test->Analyze OCR Data End End Analyze OCR Data->End

Workflow for Assessing Mitochondrial Respiration with this compound.

Protocols

Isolation of Mitochondria from Mammalian Tissue

This protocol is adapted for the isolation of mitochondria from soft tissues like the liver.

Materials:

  • Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA, and 0.5% (w/v) BSA.

  • Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2).

  • Dounce homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

  • Cheesecloth.

Procedure:

  • Excise the tissue (e.g., liver) and immediately place it in ice-cold Isolation Buffer I.

  • Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using a Dounce homogenizer with 6-8 slow passes.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a clean centrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with ice-cold Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (e.g., 0.5-1.0 mL).

  • Determine the protein concentration using a standard protein assay (e.g., BCA). Keep the isolated mitochondria on ice and use them within 4-6 hours.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines a "Mito Stress Test" to assess the impact of this compound on mitochondrial respiration in isolated mitochondria or whole cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24).

  • Seahorse XF Cell Culture Microplate.

  • Seahorse XF Assay Medium: Supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (for whole cells) or specific substrates for isolated mitochondria (e.g., 5 mM pyruvate, 2.5 mM malate).

  • This compound stock solution: Prepared in DMSO.

  • Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

Procedure:

  • Cell/Mitochondria Plating:

    • For whole cells: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.

    • For isolated mitochondria: Add a titrated amount (e.g., 5 µg) of isolated mitochondria per well in ice-cold mitochondrial assay solution (MAS) containing appropriate substrates.

  • Pre-incubation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.

  • Prepare Compound Plate: Load the injector ports of the Seahorse sensor cartridge with the Mito Stress Test compounds and this compound (or vehicle control) diluted in assay medium to achieve the desired final concentrations after injection. A typical injection sequence would be:

    • Port A: this compound or vehicle (DMSO).

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone & Antimycin A.

  • Run the Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell/mitochondria plate. Start the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of this compound-treated wells to the vehicle control to quantify the inhibitory effect.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential in live cells treated with this compound.

Materials:

  • Live cells cultured on glass-bottom dishes or plates suitable for microscopy.

  • TMRM stock solution: 10 mM in DMSO, stored at -20°C.

  • TMRM staining solution: 25-250 nM TMRM in complete cell culture medium. The optimal concentration should be determined empirically.[4]

  • Fluorescence microscope with appropriate filters for TRITC/RFP.

  • Positive control (optional): FCCP (uncoupling agent) to induce mitochondrial depolarization.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 1-16 hours).

  • Remove the culture medium and add the TMRM staining solution to the cells.

  • Incubate for 30 minutes at 37°C, protected from light.[5]

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer to remove excess dye.

  • Image the cells using a fluorescence microscope. Healthy mitochondria with a high membrane potential will exhibit bright red fluorescence, while depolarized mitochondria will show a dimmer signal.

  • Quantify the fluorescence intensity per cell or per mitochondrion using image analysis software to determine the dose-dependent effect of this compound on mitochondrial membrane potential. For a positive control, add FCCP to a set of untreated, TMRM-stained cells to observe rapid fluorescence loss.

References

Design and Synthesis of Aurachin B Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of derivatives of Aurachin B, a quinoline N-oxide natural product with known antimicrobial properties. These guidelines are intended to assist researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound

This compound is a member of the aurachin family of quinoline alkaloids first isolated from the myxobacterium Stigmatella aurantiaca.[1] It features a 2-methyl-3-hydroxyquinoline N-oxide core substituted with a farnesyl chain at the C4 position. The aurachins, including this compound, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiplasmodial effects.[1][2] Their primary mechanism of action involves the inhibition of the electron transport chain, specifically targeting cytochrome complexes.[1][2] This makes the aurachin scaffold a promising starting point for the development of new anti-infective agents.

The design of this compound derivatives aims to explore the structure-activity relationships (SAR) of this molecule, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Key areas for modification include the farnesyl side chain and the quinoline ring system.

Design Principles for this compound Derivatives

The design of novel this compound derivatives can be guided by the extensive research conducted on the related compound, Aurachin D. Aurachin D, which has a farnesyl group at the C3 position of a 4-quinolone core, has been the subject of numerous SAR studies. These studies provide valuable insights that can be extrapolated to the this compound scaffold.

Key Modification Strategies:

  • Side-Chain Modification: The lipophilic farnesyl side chain plays a crucial role in the activity of aurachins. Modifications to this chain can impact the compound's interaction with its biological target and its membrane permeability.

    • Chain Length: Varying the length of the isoprenoid side chain can modulate activity. For instance, in Aurachin D analogs, both farnesyl and the shorter citronellyl side chains demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase.[3] Truncating the chain to a geranyl or prenyl group led to a significant reduction in potency.[3]

    • Saturation: Introducing degrees of saturation into the side chain can affect its conformation and lipophilicity.

    • Replacement: The isoprenoid chain can be replaced with other lipophilic moieties, such as alkyl chains or benzyl groups, to explore their impact on activity.[3]

  • Quinoline Ring Substitution: Modification of the quinoline ring can influence the electronic properties and steric interactions of the molecule.

    • Electron-Donating and Withdrawing Groups: Introducing substituents such as fluoro, hydroxy, or methoxy groups at various positions on the aromatic ring can fine-tune the biological activity. In Aurachin D analogs, fluoro and methoxy substitutions at specific positions (C6 and C7) were well-tolerated and, in some cases, maintained or improved activity against Mtb cytochrome bd oxidase.[3]

    • Positional Isomerism: The position of substituents on the quinoline ring is critical. For example, a fluoro group at C7 of the Aurachin D scaffold was tolerated, while at C5 it led to a significant loss of activity.[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method will depend on the desired substitutions on the quinoline ring.

General Synthetic Strategies

Two primary strategies have been successfully employed for the synthesis of the quinolone core of aurachin analogs: the Conrad-Limpach reaction and a more recent method involving an oxazoline ring-opening reaction.[3] A concise five-step total synthesis of this compound from o-nitrotoluene has also been reported, featuring a reductive cyclization to form the quinoline N-oxide nucleus.[1]

Logical Flow of Synthesis Strategies:

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization cluster_2 Final Steps (for N-Oxide) Start Starting Materials (e.g., o-nitrotoluene, anilines) S1 Conrad-Limpach Reaction (for electron-rich anilines) Start->S1 S2 Oxazoline Ring-Opening (for electron-poor anilines) Start->S2 S3 Reductive Cyclization (from o-nitrotoluene) Start->S3 Core Substituted Quinoline/Quinolone Core S1->Core S2->Core S3->Core Alkylation Alkylation Core->Alkylation SideChain Side-Chain Precursor (e.g., Farnesyl bromide) SideChain->Alkylation FinalProduct This compound Derivative Alkylation->FinalProduct Oxidation N-Oxidation FinalProduct->Oxidation FinalNoxide This compound N-Oxide Derivative Oxidation->FinalNoxide

Caption: General synthetic strategies for this compound derivatives.

Experimental Protocols

This protocol is adapted from the synthesis of Aurachin D analogs and is suitable for derivatives with electron-donating groups on the quinoline ring.[3]

  • Alkylation of Ethyl Acetoacetate: React ethyl acetoacetate with the desired side-chain precursor (e.g., farnesyl bromide, citronellyl bromide) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Enamine Formation: The resulting alkylated ethyl acetoacetate is then heated at reflux with a substituted aniline in a solvent such as toluene to form the corresponding enamine.

  • Cyclization: The crude enamine is cyclized at high temperature (typically ~250 °C) in a high-boiling solvent like diphenyl ether to yield the desired 4-quinolone derivative.

This method is advantageous for the synthesis of derivatives bearing electron-withdrawing groups on the quinoline ring.[3]

  • Preparation of the Oxazoline Precursor: Synthesize the o-oxazoline-substituted aniline precursor.

  • Ring-Opening and Cyclization: React the oxazoline precursor with a suitable ketone under specific reaction conditions to achieve the ring-opening and subsequent cyclization to form the 4-quinolone core.

This protocol outlines the concise synthesis of the this compound core.[1]

  • Nucleophilic Addition: Perform a nucleophilic addition of the benzylic anion of o-nitrotoluene to a suitable aldehyde precursor.

  • Oxidation: The resulting alcohol is oxidized to a ketone.

  • Alkylation: The ketone is then alkylated with farnesyl bromide.

  • Hydrolysis: Acidic hydrolysis of the resulting product yields the diketone precursor.

  • Reductive Cyclization: The final step involves a reductive cyclization of the diketone using zinc dust to afford this compound.

Biological Evaluation of this compound Derivatives

The biological activity of newly synthesized this compound derivatives should be assessed through a series of in vitro assays to determine their antimicrobial and cytotoxic effects, as well as their mechanism of action.

Data Presentation: Structure-Activity Relationship of Aurachin D Analogs

The following table summarizes the biological activity of a library of 24 Aurachin D analogs, which can be used to guide the design and predict the activity of this compound derivatives.[3]

CompoundSide ChainSubstitutionIC50 (μM) vs. Mtb cyt-bd oxidaseMIC (μM) vs. Mtb
1a (Aurachin D) FarnesylNone0.158
1b GeranylNone1.1>512
1c PrenylNone5.864
1d CitronellylNone0.354
1e BenzylNone4.832
1f Farnesyl5-Fluoro7.5>512
1g Farnesyl6-Fluoro0.168
1h Farnesyl6-Fluoro0.37>512
1k Farnesyl7-Fluoro0.37>512
1o Farnesyl6-Amino5.0>512
1p Geranyl6-Amino33>512
1q Farnesyl7-Amino1.8>512
1r Citronellyl7-Amino>50>512
1t Farnesyl5-Hydroxy0.23>512
1u Farnesyl5-Methoxy0.2832
1v Farnesyl6-Hydroxy0.59>512
1w Farnesyl6-Methoxy0.67>512
1x Farnesyl7-Methoxy0.18>512
1y Farnesyl8-Methoxy0.2164
Experimental Protocols for Biological Assays

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

  • Prepare Inoculum: Culture the microbial strain of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to the desired cell density (typically 0.5 McFarland standard).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of the derivatives to inhibit the activity of cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain.

  • Prepare Membrane Vesicles: Isolate membrane vesicles containing cytochrome bd oxidase from a suitable bacterial strain (e.g., E. coli, M. smegmatis).

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption by the membrane vesicles in the presence of a suitable electron donor (e.g., NADH or ubiquinol).

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture and measure the inhibition of oxygen consumption.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

Workflow for Cytochrome bd Oxidase Inhibition Assay:

G A Isolate Membrane Vesicles (containing cytochrome bd oxidase) C Add Membrane Vesicles to Oxygen Electrode Chamber A->C B Prepare Reaction Buffer (with electron donor, e.g., NADH) B->C D Establish Basal Oxygen Consumption Rate C->D E Add Test Compound (this compound Derivative) D->E F Measure Inhibited Oxygen Consumption Rate E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the cytochrome bd oxidase inhibition assay.

As aurachins are known to inhibit the electron transport chain, assessing their effect on mitochondrial complex III (ubiquinol-cytochrome c reductase) is also relevant, particularly for evaluating potential off-target effects in eukaryotic cells.

  • Isolate Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue).

  • Assay Principle: The assay measures the reduction of cytochrome c, which is catalyzed by Complex III. This can be monitored spectrophotometrically by the increase in absorbance at 550 nm.

  • Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and the substrate (ubiquinol).

  • Initiate Reaction: Add cytochrome c to initiate the reaction.

  • Inhibitor Addition: Add the test compounds at various concentrations and measure the rate of cytochrome c reduction.

  • IC50 Determination: Calculate the IC50 value for the inhibition of Complex III activity.

Signaling Pathway

This compound and its derivatives exert their biological effects by inhibiting the electron transport chain, which is a critical pathway for cellular energy production (ATP synthesis) in both prokaryotes and eukaryotes. The primary targets are the quinol oxidation sites of cytochrome complexes.

Inhibition of Bacterial Respiratory Chain by this compound Derivatives:

G cluster_0 Bacterial Cytoplasmic Membrane cluster_1 Proton Motive Force DH Dehydrogenases (e.g., NADH dehydrogenase) Q Quinone Pool (e.g., Ubiquinone) DH->Q e- QH2 Quinol Pool (e.g., Ubiquinol) Q->QH2 + 2H+ + 2e- Cyt_bd Cytochrome bd Oxidase QH2->Cyt_bd e- Cyt_bo Cytochrome bo Oxidase QH2->Cyt_bo e- O2 O2 Cyt_bd->O2 Protons_out H+ (Periplasm) Cyt_bd->Protons_out H+ pumping Cyt_bo->O2 Cyt_bo->Protons_out H+ pumping H2O H2O O2->H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_in H+ (Cytoplasm) ATP_Synthase->Protons_in Protons_out->ATP_Synthase Inhibitor This compound Derivative Inhibitor->Cyt_bd Inhibition Inhibitor->Cyt_bo Inhibition

Caption: Inhibition of the bacterial electron transport chain by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-infective agents. By leveraging the extensive knowledge gained from studies on related aurachins, particularly Aurachin D, researchers can rationally design and synthesize new derivatives with potentially improved biological activities. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of these novel compounds, facilitating the discovery of new therapeutic leads. Careful consideration of the structure-activity relationships will be crucial for optimizing the potency and selectivity of this compound derivatives.

References

Troubleshooting & Optimization

Aurachin B Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurachin B synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary approaches for synthesizing this compound?

There are two main approaches for the synthesis of this compound: biosynthetic methods and chemical synthesis.

  • Biosynthesis: This method utilizes the natural biosynthetic pathway found in microorganisms like Stigmatella aurantiaca. It can be optimized through precursor-directed biosynthesis or heterologous expression of the biosynthetic gene cluster in a host like E. coli.

  • Chemical Synthesis: Several total synthesis routes have been developed. A notable example is a five-step synthesis starting from o-nitrotoluene, which achieves a high overall yield.[1][2]

Q2: What is the natural biosynthetic pathway of this compound?

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 begins with anthranilic acid.[3][4] A type II polyketide synthase (PKS) is involved in the initial steps.[3] The pathway proceeds through several key enzymatic transformations to yield this compound.[3][4][5]

Q3: What kind of yields can be expected from different synthesis methods?

Yields can vary significantly depending on the chosen method. Biotechnological production in the natural producer S. aurantiaca results in low titers, typically less than 1 mg/L.[5][6] However, heterologous expression in E. coli has been optimized to achieve titers up to 17.0 mg/L.[3][5] A reported five-step chemical synthesis has an impressive overall yield of 60%.[1][2]

Troubleshooting Guide

Issue 1: Low Yield in Chemical Synthesis

Q: My overall yield for the chemical synthesis of this compound is significantly lower than the reported 60%. Which steps are most critical for yield optimization?

A: A key step that can lead to a complex mixture and low yield is the alkylation of the α-diketone intermediate with farnesyl bromide.[1] This is often due to a competing self-aldol reaction.

Recommended Solution:

To circumvent this issue, it is recommended to change the order of reactions. Alkylate the α,α-diethoxyketone precursor before acidic hydrolysis to the α-diketone. This approach has been shown to significantly improve the yield of the alkylation step.[1]

Issue 2: Poor Yield in the Initial Nucleophilic Addition Step

Q: I am experiencing a low yield (around 30%) in the initial nucleophilic addition of the benzylic anion of o-nitrotoluene to the aldehyde. How can I improve this?

A: The choice of base and solvent system is crucial for this step. Using sodium hydride (NaH) in DMF can result in low yields.

Recommended Solution:

Switching the base to potassium hydroxide (KOH) and the solvent to a DMSO/H₂O mixture has been demonstrated to significantly improve the yield of this nucleophilic addition to as high as 84%.[1]

Issue 3: Low Titers in Biosynthetic Production

Q: My fermentation cultures of S. aurantiaca are producing very low levels of this compound (<1 mg/L). What strategies can I employ to increase the titer?

A: The low natural production of Aurachins is a known issue. Two primary strategies can be employed to enhance the yield:

  • Precursor Feeding: The availability of the natural precursor, anthranilic acid, can be a limiting factor.[7] Supplementing the culture medium with anthranilic acid has been shown to increase the total amount of aurachins produced.[6][7]

  • Heterologous Expression: A more advanced approach is the heterologous expression of the aurachin biosynthetic gene cluster in a more tractable host organism like E. coli. This allows for bypassing the natural regulation of the pathway and can lead to significantly higher yields.[7] Optimization of gene expression and improving the supply of the farnesyl pyrophosphate co-substrate are key to achieving high titers.[5][8]

Issue 4: Complex Product Mixtures in Precursor-Directed Biosynthesis

Q: I am using precursor-directed biosynthesis with halogenated anthranilic acids to produce this compound analogs, but I am getting a mixture of derivatives that are difficult to purify. How can I simplify the product profile?

A: The production of multiple derivatives is a known drawback of this method, arising from the promiscuity of the biosynthetic enzymes.[3][9]

Recommended Solutions:

  • Genetic Inactivation: Inactivating late-stage pathway enzymes in the producer strain can lead to the accumulation of earlier biosynthetic intermediates, thereby reducing the chemical complexity of the final extract.[7]

  • In Vitro Biotransformation: An alternative is to use purified enzymes, such as the prenyltransferase AuaA, for in vitro biotransformation of different 4-quinolone analogs.[3] This provides greater control over the reaction and simplifies the product profile.

Data Presentation

Table 1: Comparison of this compound Synthesis Yields

Synthesis MethodStarting MaterialKey Optimization StrategyReported YieldReference
Natural ProductionEndogenous Precursors-< 1 mg/L[5][6]
Heterologous Production4-Quinolones & Farnesyl PyrophosphateCodon optimization and improved co-substrate supply in E. coli17.0 mg/L[3][5]
Chemical Synthesiso-NitrotolueneOptimized reaction order and conditions60% (overall)[1][2]

Table 2: Troubleshooting Yields in a 5-Step Chemical Synthesis of this compound

StepCommon IssueSub-optimal ConditionRecommended ImprovementYield ImprovementReference
1. Nucleophilic AdditionLow YieldSodium Hydride in DMFPotassium Hydroxide in DMSO/H₂O31% to 84%[1]
4. AlkylationComplex Mixture/Low YieldAlkylation of α-diketoneAlkylation of α,α-diethoxyketone prior to hydrolysis24% to 88%[1]
5. Reductive Cyclization--Zinc dust at 40°C83%[1]

Experimental Protocols

Protocol 1: Optimized 5-Step Chemical Synthesis of this compound [1][2]

  • Step 1: Nucleophilic Addition: o-Nitrotoluene is treated with potassium hydroxide in a DMSO/H₂O solvent system, and the resulting benzylic anion is added to the starting aldehyde to produce the alcohol intermediate (84% yield).

  • Step 2: Oxidation: The alcohol is oxidized using Dess-Martin periodinane (DMP) to yield the corresponding α,α-diethoxyketone (quantitative yield).

  • Step 3: Alkylation: The α,α-diethoxyketone is alkylated with farnesyl bromide in the presence of cesium carbonate to install the C4 substituent (88% yield).

  • Step 4: Hydrolysis: The acetal protecting group is removed under acidic conditions (e.g., TFA) to afford the desired α-diketone (97% yield).

  • Step 5: Reductive Cyclization: The final reductive cyclization of the α-diketone is performed using zinc dust at 40°C to construct the quinoline N-oxide nucleus, yielding this compound (83% yield).

Visualizations

AurachinB_Biosynthesis cluster_start Starting Precursors cluster_pks Type II PKS cluster_intermediates Key Intermediates & Enzymes Anthranilic_Acid Anthranilic Acid PKS_Action Condensation & Release Anthranilic_Acid->PKS_Action Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->PKS_Action HMQ 4-Hydroxy-2-methylquinoline PKS_Action->HMQ AuaA AuaA (Prenyltransferase) HMQ->AuaA Aurachin_D Aurachin D AuaA->Aurachin_D AuaF AuaF (N-hydroxylase) Aurachin_D->AuaF Aurachin_C Aurachin C AuaF->Aurachin_C AuaG_AuaH AuaG / AuaH (Rearrangement & Reduction) Aurachin_C->AuaG_AuaH Aurachin_B This compound AuaG_AuaH->Aurachin_B

Caption: Biosynthetic pathway of this compound from precursor molecules.

AurachinB_Chemical_Synthesis Start o-Nitrotoluene Step1 1. Nucleophilic Addition (KOH, DMSO/H₂O) Start->Step1 Intermediate1 Alcohol Intermediate Step1->Intermediate1 Step2 2. Oxidation (DMP) Intermediate1->Step2 Intermediate2 α,α-Diethoxyketone Step2->Intermediate2 Step3 3. Alkylation (Farnesyl Bromide, Cs₂CO₃) Intermediate2->Step3 Intermediate3 Alkylated Intermediate Step3->Intermediate3 Step4 4. Hydrolysis (TFA) Intermediate3->Step4 Intermediate4 α-Diketone Step4->Intermediate4 Step5 5. Reductive Cyclization (Zinc Dust, 40°C) Intermediate4->Step5 End This compound Step5->End

Caption: Workflow for the 5-step chemical synthesis of this compound.

Caption: Troubleshooting decision tree for improving this compound yield.

References

Overcoming solubility issues with Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurachin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quinoline N-oxide antibiotic that belongs to the aurachin family of natural products.[1] It functions as an inhibitor of the mitochondrial electron transport chain. Specifically, it blocks the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex), thereby disrupting cellular respiration and ATP production.[2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound, like other quinoline derivatives, can exhibit poor solubility in aqueous solutions. For stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. Ethanol and methanol can also be used, although solubility may be lower compared to DMSO.

Q3: How do I prepare a stock solution of this compound?

Based on protocols for the structurally similar compound Aurachin D, a stock solution of this compound can be prepared in DMSO.[3] It is recommended to start with a concentration of 10 mg/mL and assess solubility. If needed, gentle warming (up to 60°C) and sonication can aid in dissolution.[3] Always use high-purity, anhydrous DMSO to minimize degradation of the compound.

Q4: What are the recommended storage conditions for this compound stock solutions?

Store this compound stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended, where it can be stable for up to 6 months.[3] For short-term storage, -20°C is suitable for up to one month.[3] Quinolone antibiotics, as a class, have shown good stability when stored as frozen stock solutions.[4]

Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[5][6][7]

  • Use of a Surfactant: Incorporating a non-ionic surfactant like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[8][9][10][11][12] A final concentration of 0.01-0.1% Tween 80 in your final working solution can be tested.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the final aqueous buffer or medium rather than adding a small volume of highly concentrated stock directly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or low temperature.Increase the solvent volume to achieve a lower concentration. Gentle warming (up to 60°C) and sonication can be applied to facilitate dissolution, particularly with DMSO.[3]
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity.Pre-mix the DMSO stock with a small volume of medium containing a surfactant like Tween 80 (final concentration 0.01-0.1%) before adding it to the bulk of the medium. Perform a stepwise dilution.
A precipitate forms in the working solution over time during the experiment. The compound's solubility limit in the final aqueous solution has been exceeded or the solution is unstable.Lower the final concentration of this compound in your experiment. Ensure the final DMSO concentration is optimal and consider the inclusion of a stabilizing surfactant like Tween 80.
Inconsistent experimental results. Degradation of this compound in the stock solution due to improper storage.Prepare fresh stock solutions and store them in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Data Summary

Table 1: this compound Properties

PropertyValue
Molecular Formula C₂₅H₃₃NO₂[13]
Molecular Weight 379.5 g/mol [13]
Appearance Solid (form may vary)
CAS Number 108354-12-7[13]

Table 2: Recommended Solvents for this compound Stock Solutions

Solvent Recommended Starting Concentration Notes
DMSO 10 mg/mLWarming and sonication may be required.[3]
Ethanol Lower concentrations may be necessary.Test solubility at your desired concentration.
Methanol Lower concentrations may be necessary.Test solubility at your desired concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 379.5 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath (optional)

    • Water bath set to 60°C (optional)

  • Procedure:

    • Weigh out 3.8 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial. This will yield a 10 mM stock solution.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a sonicator bath for 10-15 minutes.

    • If solubility is still an issue, place the vial in a 60°C water bath for 10-15 minutes, vortexing intermittently.[3]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3]

Visualizations

AurachinB_Workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting AurachinB_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO AurachinB_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute Aqueous_Medium Aqueous Medium/Buffer Aqueous_Medium->Working_Solution Precipitation Precipitation Occurs Working_Solution->Precipitation Add_Tween Add Tween 80 to Medium Precipitation->Add_Tween Solution

Caption: Workflow for preparing this compound working solutions.

Signaling_Pathway This compound Inhibition of the Mitochondrial Electron Transport Chain cluster_ETC Mitochondrial Inner Membrane Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1 Complex) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I NAD NAD+ Succinate Succinate Succinate->Complex_II Fumarate Fumarate H2O H₂O ADP ADP + Pi Aurachin_B This compound Aurachin_B->Complex_I Inhibits Aurachin_B->Complex_III Inhibits

Caption: this compound inhibits Complex I and III of the ETC.

References

Stabilizing Aurachin B in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurachin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a farnesylated quinoline N-oxide, a type of alkaloid metabolite originally isolated from myxobacteria.[1][2] Like other members of the aurachin family, it is an inhibitor of cellular respiration.[2][3][4] Aurachins are known to block the electron transport chain at Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex) in mitochondria.[2][4] In bacteria, they are potent inhibitors of the quinol oxidation sites of cytochromes.[3][4] This inhibition disrupts the generation of the proton motive force and subsequent ATP synthesis.

Q2: What are the primary challenges when working with this compound in solution?

This compound is a hydrophobic molecule, which can lead to challenges with solubility and stability in aqueous experimental media. Key issues include:

  • Low aqueous solubility: Can lead to precipitation when diluting stock solutions into buffers or cell culture media.

  • Potential for degradation: As a quinolone derivative, it may be sensitive to light.[5][6][7][8][9] Stability can also be affected by pH and repeated freeze-thaw cycles.

  • Non-specific binding: Due to its lipophilic nature, this compound may adsorb to plasticware.

Q3: In which solvents can I dissolve this compound?

Q4: How should I store this compound solutions?

For long-term storage, it is recommended to store stock solutions of aurachins in anhydrous DMSO at -80°C. Based on data for Aurachin D, stability can be maintained for up to 6 months at -80°C and for 1 month at -20°C.[10] To minimize degradation, it is advisable to:

  • Prepare small aliquots to avoid repeated freeze-thaw cycles.[12][13][14][15]

  • Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Quinolone antibiotics are known to be susceptible to photodegradation.[5][6][7][8][9]

  • Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture by the DMSO.

Data Presentation: Solubility and Storage

As specific quantitative data for this compound is limited, the following table summarizes the available information for the closely related Aurachin D and general guidelines for hydrophobic quinolones.

ParameterSolvent/ConditionValue/RecommendationSource(s)
Solubility DMSO~50 mg/mL (for Aurachin D, with warming to 60°C and sonication)[10]
EthanolSoluble, concentration not specified.[11]
Aqueous BuffersSparingly soluble to insoluble.[16]
Storage (Powder) -20°CRecommended for long-term (years).[10]
Storage (in DMSO) -80°CUp to 6 months.[10]
-20°CUp to 1 month.[10]
Light Sensitivity All SolutionsHigh. Protect from light.[6]
Freeze-Thaw Cycles All SolutionsMinimize. Aliquot stock solutions.[12][13][14][15]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 379.5 g/mol ) in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator water bath (optional)

  • Calibrated analytical balance and weighing paper

Procedure:

  • Determine the required mass: For 1 mL of a 10 mM stock solution, you will need 3.795 mg of this compound.

  • Weigh the compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the calculated mass of this compound and transfer it to the amber glass vial.

  • Add solvent: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication in a water bath can be applied.[17]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into aqueous cell culture medium, a critical step where precipitation often occurs.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is equilibrated to 37°C before use. Adding a cold DMSO stock to cold medium can induce precipitation.[17]

  • Calculate dilutions: Determine the final concentration of this compound needed for your experiment. To minimize DMSO toxicity, the final concentration of DMSO in the culture medium should ideally be ≤ 0.1% and not exceed 0.5%.[17]

  • Dilution Method (Crucial Step):

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the small volume of the concentrated this compound stock solution directly into the medium. Never add the aqueous medium to the concentrated DMSO stock. [17]

    • This rapid dispersal in a larger volume helps to prevent the compound from "crashing out" of solution.

  • Serial Dilution (if necessary): For very high final concentrations, a serial dilution approach is recommended. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this intermediate dilution to the final culture volume.[17]

  • Final Check: Visually inspect the final working solution for any signs of precipitation (cloudiness, visible particles). If a fine precipitate is observed, brief sonication may help to redissolve it.[17]

  • Controls: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

Signaling Pathway of Aurachin Inhibition

Aurachin_Pathway substrates Substrates (e.g., NADH, Succinate) complex_I Complex I (NADH Dehydrogenase) substrates->complex_I e- complex_II Complex II (Succinate Dehydrogenase) substrates->complex_II e- Q Quinone Pool (Ubiquinone) complex_I->Q e- H_out Intermembrane Space (H+) complex_I->H_out H+ complex_II->Q e- complex_III Complex III (Cytochrome bc1) Q->complex_III e- cyt_c Cytochrome c complex_III->cyt_c e- complex_III->H_out H+ complex_IV Complex IV (Cytochrome c oxidase) cyt_c->complex_IV e- complex_IV->H_out H+ O2 O2 complex_IV->O2 atp_synthase ATP Synthase H_in Mitochondrial Matrix atp_synthase->H_in aurachin_B This compound aurachin_B->complex_I Inhibition aurachin_B->complex_III Inhibition H_out->atp_synthase H+ ATP ATP H_in->ATP H2O H2O O2->H2O

Caption: Inhibition of the Mitochondrial Electron Transport Chain by this compound.

Experimental Workflow: From Powder to Experiment

Experimental_Workflow start This compound Powder weigh 1. Weigh Compound (Accurate Mass) start->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Create Concentrated Stock (e.g., 10 mM in amber vial) dissolve->stock aliquot 4. Aliquot for Single Use stock->aliquot store 5. Store at -80°C (Protected from Light) aliquot->store prepare_working 6. Prepare Working Solution (Dilute stock into pre-warmed aqueous medium) store->prepare_working experiment 7. Perform Experiment (Include vehicle control) prepare_working->experiment Troubleshooting_Precipitation start Problem: Precipitation Observed check_location Where did it precipitate? start->check_location stock_path In DMSO Stock check_location->stock_path Stock Solution working_path In Aqueous Medium check_location->working_path Working Solution solution_dmso Use fresh, anhydrous DMSO. Consider lower stock concentration. stock_path->solution_dmso end Problem Resolved solution_dmso->end check_dilution Was stock added to pre-warmed, swirling medium? working_path->check_dilution solution_dilution Correct dilution technique. Add stock to medium. check_dilution->solution_dilution No check_concentration Is final DMSO conc. >0.5% or This compound conc. too high? check_dilution->check_concentration Yes solution_dilution->end solution_concentration Lower final concentration. Keep DMSO <= 0.1%. check_concentration->solution_concentration Yes check_concentration->end No

References

Technical Support Center: Optimizing Aurachin B Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurachin B in antibacterial assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in your antibacterial experiments.

Issue Potential Cause Recommended Solution
No or low antibacterial activity observed Inappropriate concentration range: The tested concentrations of this compound may be too low to inhibit bacterial growth.- Perform a preliminary range-finding experiment with a broad range of this compound concentrations (e.g., 0.01 µg/mL to 100 µg/mL).- Refer to the available MIC data for related aurachins to inform your starting concentrations (see Table 1).
Compound insolubility: this compound, containing a lipophilic farnesyl tail, may have poor solubility in aqueous culture media, leading to an inaccurate effective concentration.- Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.- Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. Include a solvent-only control in your experiment.
Bacterial resistance: The target bacterium may possess intrinsic or acquired resistance mechanisms to this compound.- Consider using bacterial strains known to be sensitive to other respiratory chain inhibitors.- For Gram-negative bacteria, consider using efflux pump-deficient strains, as efflux is a known resistance mechanism against quinolone-like compounds.[1]
Compound degradation: this compound may be unstable under the experimental conditions (e.g., light, temperature, pH of the medium).- Prepare fresh solutions of this compound for each experiment.- Store stock solutions at -20°C or lower and protect from light.
High variability between replicate experiments Inconsistent inoculum preparation: Variation in the starting bacterial density can significantly affect the outcome of the assay.- Standardize your inoculum preparation by adjusting the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before adding it to the assay.
Uneven compound distribution: Poor mixing of this compound in the assay medium can lead to inconsistent results.- Ensure thorough mixing of the this compound stock solution into the culture medium before dispensing it into the assay plates or tubes.
Unexpected results with Gram-negative bacteria Low permeability/efflux: Gram-negative bacteria have an outer membrane that can limit the uptake of compounds and possess efflux pumps that actively remove antibacterial agents.[1]- Test this compound on efflux pump-deficient strains (e.g., E. coli ΔtolC) to determine if efflux is a contributing factor to the lack of activity.[1]- Consider using permeabilizing agents, though this may introduce confounding factors.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

Aurachins are inhibitors of the bacterial respiratory chain.[2][3] Specifically, they are known to target the quinol oxidation sites of cytochromes.[2] For instance, the related compound Aurachin D is a selective inhibitor of cytochrome bd oxidase.[2] This mechanism is distinct from traditional fluoroquinolone antibiotics, which target DNA gyrase and topoisomerase IV.

2. What are typical starting concentrations for this compound in an antibacterial assay?

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, data from related aurachins can provide a starting point. For example, Aurachin C and D have shown MIC values ranging from 0.15 µg/mL to 5 µg/mL against Gram-positive bacteria like Bacillus subtilis.[1] A broad concentration range (e.g., 0.01 µg/mL to 100 µg/mL) is recommended for initial screening.

3. How should I prepare and dissolve this compound for my assays?

Due to its farnesyl group, this compound is expected to be hydrophobic. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in the desired culture medium for the assay. It is crucial to ensure the final concentration of the organic solvent in the assay is non-toxic to the bacteria (typically ≤1%). Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

4. Why is this compound less effective against Gram-negative bacteria?

The outer membrane of Gram-negative bacteria acts as a permeability barrier, and they possess efficient efflux pump systems that can actively transport antibacterial compounds out of the cell.[1] This often leads to reduced intracellular concentrations of the drug and consequently, higher MIC values. Studies have shown that the antibacterial effect of some aurachins against E. coli is enhanced in strains lacking the TolC efflux pump component.[1]

5. What are the potential mechanisms of resistance to this compound?

Bacteria may develop resistance to this compound through several mechanisms:

  • Efflux Pumps: Overexpression of efflux pumps that can recognize and expel this compound from the cell is a likely mechanism, particularly in Gram-negative bacteria.

  • Target Modification: Mutations in the genes encoding the subunits of the cytochrome bd oxidase or other respiratory chain components could alter the binding site of this compound, reducing its inhibitory effect.

  • Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased resistance to antimicrobial agents.

Quantitative Data

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Aurachins against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Aurachin C/DBacillus subtilis0.15[1]
Aurachin ABacillus subtilis5[1]
Aurachin DMycobacterium tuberculosis4-8 µM
Aurachins A, B, C, DGram-positive bacteriaInhibitory[4]

Note: Data for this compound is limited. The provided data for related compounds can be used as a guide for initial experimental design.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound dilutions: a. In the first column of a 96-well plate, add a specific volume of growth medium. Then add the this compound stock solution to achieve the highest desired concentration. b. Perform serial two-fold dilutions across the plate by transferring a set volume of the this compound solution to the subsequent wells containing fresh medium.

  • Prepare bacterial inoculum: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Further dilute the adjusted inoculum in the assay medium to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate the plate: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only). Also, include a vehicle control with the highest concentration of DMSO used.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Prepare this compound disks: a. Aseptically apply a known volume of the this compound solution onto sterile filter paper disks and allow them to dry.

  • Inoculate agar plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Squeeze out excess liquid against the inside of the tube. c. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Apply disks: a. Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar. c. Include a control disk impregnated with the solvent used to dissolve this compound.

  • Incubation: a. Invert the plates and incubate at the optimal temperature for the bacterium for 18-24 hours.

  • Measure zone of inhibition: a. After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters.

Visualizations

Aurachin Biosynthesis Pathway

Aurachin_Biosynthesis Anthranilic_acid Anthranilic acid Type_II_PKS Type II Polyketide Synthase Anthranilic_acid->Type_II_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_II_PKS HMQ 4-Hydroxy-2-methylquinoline Type_II_PKS->HMQ AuaA AuaA (Prenyltransferase) HMQ->AuaA Farnesyl_PP Farnesyl pyrophosphate Farnesyl_PP->AuaA Aurachin_D Aurachin D AuaA->Aurachin_D AuaF AuaF (Monooxygenase) Aurachin_D->AuaF Aurachin_C Aurachin C AuaF->Aurachin_C AuaG_AuaH AuaG / AuaH Aurachin_C->AuaG_AuaH Aurachin_B This compound AuaG_AuaH->Aurachin_B

Caption: Biosynthetic pathway of major aurachins.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Aurachin Prepare this compound Serial Dilutions Inoculation Inoculate 96-well Plate Prep_Aurachin->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of this compound Action and Resistance

Aurachin_Action_Resistance Aurachin_B This compound Bacterial_Cell Bacterial Cell Aurachin_B->Bacterial_Cell Enters Respiratory_Chain Respiratory Chain (Cytochrome bd oxidase) Aurachin_B->Respiratory_Chain Targets Efflux_Pump Efflux Pump Aurachin_B->Efflux_Pump Substrate for Inhibition Inhibition of Electron Transport Respiratory_Chain->Inhibition Leads to Cell_Death Bacteriostatic/ Bactericidal Effect Inhibition->Cell_Death Resistance Resistance Efflux_Pump->Resistance Contributes to

Caption: Action of this compound and a key resistance mechanism.

References

Technical Support Center: Minimizing Off-Target Effects of Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Aurachin B, a quinoline-based inhibitor of cellular respiration. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the aurachin class of farnesylated quinolone alkaloids. These compounds are known to be potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[1][2] The primary targets of aurachins are components of the electron transport chain, such as the NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc1 complex (Complex III).[1][3] By inhibiting these complexes, this compound disrupts cellular respiration and ATP production.

Q2: What are the known and potential off-target effects of this compound?

As an inhibitor of the mitochondrial respiratory chain, this compound's on-target effects in eukaryotic cells can lead to significant physiological changes that might be perceived as off-target effects in certain experimental contexts. Due to its structural similarity to ubiquinone, it is plausible that this compound interacts with other ubiquinone-binding proteins.[4]

While a comprehensive off-target profile for this compound across a broad panel of human proteins is not publicly available, based on the known activities of the aurachin class, researchers should be aware of the following potential off-target liabilities:

  • Broad inhibition of respiratory chain complexes: While specific aurachins show some selectivity, cross-reactivity with multiple cytochrome complexes can be expected.[1][3]

  • Cytotoxicity: Inhibition of mitochondrial function is a common cause of cytotoxicity. Aurachins have demonstrated cytotoxic effects on various mammalian cell lines.[3]

  • Induction of mitochondrial stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS) and the initiation of apoptotic pathways.

Q3: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of structurally distinct inhibitors: Employing other known respiratory chain inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to the inhibition of the intended pathway.

  • Dose-response analysis: A clear dose-dependent effect that correlates with the inhibition of the primary target (e.g., a specific respiratory complex) suggests an on-target mechanism.

  • Rescue experiments: If possible, expressing a resistant form of the target protein should rescue the phenotype induced by this compound.

  • Cellular thermal shift assay (CETSA): This technique can confirm direct binding of this compound to its intended target in a cellular context.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cytotoxicity observed at concentrations intended for target inhibition.

Possible Cause Troubleshooting Step Rationale
Broad inhibition of essential respiratory complexes Determine the minimal effective concentration for your specific target of interest. Perform a detailed dose-response curve to identify a therapeutic window where the on-target effect is observed without excessive cytotoxicity.Lowering the concentration can reduce the engagement of lower-affinity off-targets that contribute to general cellular toxicity.
Induction of apoptosis via mitochondrial stress Co-treat with antioxidants (e.g., N-acetylcysteine) to quench reactive oxygen species (ROS). Measure markers of apoptosis (e.g., caspase activation) to confirm the mechanism of cell death.This can help to determine if the observed cytotoxicity is a direct result of respiratory inhibition or a secondary consequence of oxidative stress.
Off-target effects on other essential cellular processes Conduct a broad-panel screening assay (e.g., kinase profiling) to identify potential off-target interactions.This will provide a more comprehensive view of this compound's selectivity and help to identify any unexpected off-targets that could be contributing to cytotoxicity.

Issue 2: Experimental results are inconsistent or difficult to reproduce.

Possible Cause Troubleshooting Step Rationale
Variability in cellular metabolic state Standardize cell culture conditions, including media composition, cell density, and passage number. Ensure consistent treatment times.The activity of respiratory chain inhibitors can be highly dependent on the metabolic state of the cells.
Compound instability or degradation Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and store it under appropriate conditions.Degradation of the compound can lead to a loss of potency and variability in experimental outcomes.
Complex interplay of on- and off-target effects Use orthogonal assays to validate findings. For example, complement cell viability assays with direct measurements of mitochondrial respiration.Relying on a single experimental readout can be misleading. Multiple lines of evidence will provide a more robust conclusion.

Issue 3: Difficulty in translating in vitro findings to in vivo models.

| Possible Cause | Troubleshooting Step | Rationale | | Poor pharmacokinetic properties | Characterize the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion). | In vivo efficacy is dependent on the compound reaching its target at a sufficient concentration and for an adequate duration. | | Toxicity in the whole organism | Perform toxicology studies to assess the safety profile of this compound in the chosen animal model. | Off-target effects that are manageable in vitro can lead to significant toxicity in a whole organism. | | Differences in target expression or pathway regulation | Validate target expression and the relevance of the targeted pathway in the in vivo model. | The biological context can significantly influence the response to a targeted inhibitor. |

Experimental Protocols & Workflows

To empower researchers to characterize and minimize the off-target effects of this compound, we provide detailed methodologies for key experiments.

Workflow for Assessing and Mitigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 Off-Target Identification cluster_2 Mitigation Strategies A Determine On-Target Potency (IC50) against purified respiratory complexes B Assess Cellular Potency and Cytotoxicity (EC50 and CC50) A->B C Broad-Panel Screening (e.g., Kinase Panel, GPCR Panel) B->C High Cytotoxicity or Inconsistent Results D Cellular Thermal Shift Assay (CETSA) to confirm target engagement C->D E Competitive Radioligand Binding Assay for specific off-targets D->E F Structure-Activity Relationship (SAR) Studies Synthesize and screen analogs E->F Confirmed Off-Targets G Dose Optimization Use lowest effective concentration F->G H Orthogonal Approaches Use structurally distinct inhibitors G->H Mitochondrial_ETC cluster_aurachin Potential this compound Targets Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient

References

Dealing with Aurachin B cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurachin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while managing its cytotoxic effects on mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quinoline-based compound that acts as an inhibitor of the mitochondrial electron transport chain. Like other aurachins, it is known to inhibit NADH oxidation by targeting Complex I and Complex III of the respiratory chain.[1] This inhibition disrupts the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death.[2][3]

Q2: In which cell lines has the cytotoxicity of this compound or its analogs been evaluated?

While specific IC50 values for this compound are not widely published, the cytotoxic effects of the closely related Aurachin D have been determined in several mammalian cell lines. Generally, aurachins exhibit cytotoxicity in the low microgram per milliliter range.

Q3: My cells are dying at lower than expected concentrations of this compound. What could be the reason?

Several factors could contribute to increased sensitivity to this compound:

  • Cell type: Different cell lines have varying sensitivities to mitochondrial inhibitors. Cells that are highly dependent on oxidative phosphorylation for energy production may be more susceptible.

  • Cell health: Unhealthy or stressed cells are often more vulnerable to cytotoxic agents. Ensure your cells are in optimal condition before starting the experiment.

  • Compound stability: Ensure the this compound stock solution is properly stored and has not degraded.

  • Assay duration: Longer exposure times will generally result in increased cytotoxicity.

Q4: I am observing high background fluorescence in my ROS assay after this compound treatment. How can I troubleshoot this?

High background in ROS assays using fluorescent probes like DCFDA can be a common issue.[4][5][6][7]

  • Autofluorescence: this compound itself might be fluorescent at the excitation/emission wavelengths of your probe. Run a control with this compound in cell-free media to check for this.

  • Probe concentration: Use the lowest effective concentration of the fluorescent probe to minimize auto-oxidation and background signal.

  • Light exposure: Protect your plates from light as much as possible, as this can cause photo-oxidation of the probe.[4]

  • Wash steps: Ensure efficient removal of excess probe by performing adequate wash steps.

Q5: How can I mitigate the cytotoxic effects of this compound in my experiments?

Co-treatment with antioxidants can help reduce the cytotoxicity induced by this compound, primarily by scavenging the excess ROS produced due to mitochondrial dysfunction.

  • N-acetylcysteine (NAC): A general antioxidant that can replenish intracellular glutathione levels.[8][9]

  • MitoQ: A mitochondria-targeted antioxidant that specifically accumulates in the mitochondria, making it highly effective at neutralizing mitochondrial ROS.[10][11][12][13]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound across experiments.
  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.

  • Possible Cause: Fluctuation in incubation time.

    • Solution: Strictly adhere to the predetermined incubation time for this compound treatment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Problem 2: Difficulty in distinguishing between apoptosis and necrosis in the Annexin V/PI assay.
  • Possible Cause: High concentrations of this compound may induce rapid cell death, leading to a large population of late apoptotic/necrotic cells (Annexin V+/PI+).

    • Solution: Perform a time-course experiment to identify an earlier time point where a distinct early apoptotic population (Annexin V+/PI-) is visible.[14][15][16]

  • Possible Cause: Compromised membrane integrity due to factors other than apoptosis.

    • Solution: Analyze your cells at an earlier time point. Ensure gentle handling of cells during the staining procedure to avoid mechanical damage to the cell membrane.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Aurachin D, a structurally similar compound to this compound, in various mammalian cell lines. These values can serve as a reference for designing experiments with this compound.

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Aurachin DHCT-116Human Colon Carcinoma~1.0~2.75[1]
Aurachin DK562Human Myelogenous Leukemia~1.0~2.75[1]
Aurachins (general)L929Mouse Fibroblasts1 - 3-[1]
Aurachin DL6Rat Skeletal Myoblasts13.837.9[17]

Note: The molecular weight of Aurachin D (363.54 g/mol ) was used for the µM conversion.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][6][18][19][20]

Materials:

  • Mammalian cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for at least 2 hours in the dark to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Detection of Intracellular ROS using DCFDA Assay

This protocol is based on standard DCFDA/H2DCFDA assay procedures.[7][10][21]

Materials:

  • Mammalian cells of interest

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFDA (e.g., 10-20 µM) in pre-warmed serum-free medium.

  • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells once with warm PBS to remove the excess probe.

  • Add 100 µL of medium containing this compound at the desired concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measure the fluorescence intensity immediately (for kinetic reading) or after a specific incubation period (for endpoint reading) using a fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol follows standard procedures for Annexin V/PI apoptosis assays.[1][4][5][22][23]

Materials:

  • Mammalian cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating cells from the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Signaling Pathways and Workflows

AurachinB_Cytotoxicity_Pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_mito Mitochondrial Events AurachinB This compound ETC Electron Transport Chain (Complex I & III) AurachinB->ETC Inhibits Mitochondrion Mitochondrion MMP ΔΨm Decrease (Mitochondrial Membrane Potential Collapse) ETC->MMP Leads to ROS Increased ROS Production ETC->ROS Leads to CytoC Cytochrome c Release MMP->CytoC Triggers Apoptosis Apoptosis ROS->Apoptosis Contributes to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BaxBak Pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits BaxBak->CytoC Promotes Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Antioxidants Antioxidants (e.g., NAC, MitoQ) Antioxidants->ROS Scavenges

Caption: Proposed pathway of this compound-induced apoptosis.

Experimental_Workflow General Experimental Workflow for Assessing this compound Cytotoxicity start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability ros Measure ROS Production (e.g., DCFDA Assay) treat->ros apoptosis Detect Apoptosis (e.g., Annexin V/PI Staining) treat->apoptosis analyze Data Analysis (IC50, % Apoptosis, etc.) viability->analyze ros->analyze apoptosis->analyze end End: Conclusion analyze->end

Caption: Workflow for evaluating this compound cytotoxicity.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity rect rect start High Cell Death Observed check_conc Concentration Too High? start->check_conc check_time Exposure Time Too Long? check_conc->check_time No sol_conc Perform Dose-Response to Find Optimal Range check_conc->sol_conc Yes check_health Cells Healthy Before Treatment? check_time->check_health No sol_time Perform Time-Course Experiment check_time->sol_time Yes check_compound Compound Degraded? check_health->check_compound Yes sol_health Check Cell Morphology, Use Low Passage Cells check_health->sol_health No sol_compound Use Freshly Prepared Stock Solution check_compound->sol_compound Yes

Caption: Troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Enhancing Aurachin B Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments aimed at modifying Aurachin B and its analogs to improve therapeutic selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

Aurachins are quinoline alkaloids that function as inhibitors of cellular respiration.[1][2] They are structurally related to ubiquinol and are known to interfere with various cytochrome complexes in the electron transport chain.[1][3] Specifically, Aurachin D, a close analog of this compound, is a potent inhibitor of the quinol oxidation sites of bacterial cytochromes, with a noted selectivity for the cytochrome bd complex.[1][3] This inhibition blocks the reduction of quinol to quinone, disrupting the generation of the proton-motive force essential for ATP synthesis.[4]

Q2: Why is improving the selectivity of this compound a critical goal?

Improving selectivity is crucial because aurachins inhibit respiratory chain complexes in both prokaryotic and eukaryotic organisms.[2][4] This lack of specificity leads to significant off-target effects, most notably cytotoxicity in mammalian cells.[1][5] For instance, Aurachin D is known to be cytotoxic because of its structural similarity to ubiquinol, an essential substrate for mammalian mitochondrial respiratory oxidases.[6] The primary goal of modification is to design analogs that potently inhibit a specific microbial target, such as the cytochrome bd oxidase in Mycobacterium tuberculosis, while minimizing interaction with mammalian mitochondrial complexes (e.g., Complex I and III) to create a safer therapeutic agent.[1][6]

Q3: What are the key structural features of this compound that can be modified to improve selectivity?

Structure-activity relationship (SAR) studies, primarily on the closely related Aurachin D, have identified several key regions for modification:

  • The Isoprenoid Side Chain: The length of this chain is critical for activity. A farnesyl or citronellyl side chain appears to be optimal for inhibiting M. tuberculosis cytochrome bd oxidase.[4] Shortening the chain significantly, for example to a geranyl or prenyl group, often leads to a dramatic loss of potency.[6][7]

  • The 4(1H)-quinolone Core: Substitutions on the aromatic ring can fine-tune both potency and selectivity.

    • Position C6: Small, hydrophobic groups like fluorine are well-tolerated and can maintain or enhance inhibitory activity.[6] However, larger halides such as chlorine at this position can decrease activity by over 60-fold.[6]

    • Position C7: A methoxy group at the C7 position has been shown to produce one of the most potent analogs, matching the activity of the parent compound.[6]

    • Positions C5 and C8: Methoxy and hydroxy substitutions at these positions have also yielded potent inhibitors.[6]

Q4: What are the most common synthetic routes for creating this compound analogs?

Several synthetic strategies are employed, with the choice often depending on the desired substituents:

  • Conrad-Limpach Reaction: This is a classical and effective method for constructing the 4(1H)-quinolone nucleus, particularly for analogs with electron-rich anilines.[1][6] It involves the high-temperature cyclization of enamines formed from an aniline and a β-ketoester.[6]

  • Oxazoline Ring-Opening Synthesis: A more recent method developed to overcome the limitations of the Conrad-Limpach reaction, which often fails with electron-poor anilines.[6][8] This approach provides access to a wider range of analogs with electron-withdrawing groups on the aromatic ring.[6]

  • Reductive Cyclization: This strategy involves the cyclization of a δ-nitro ketone intermediate using reducing agents like zinc or iron to form the quinoline N-oxide nucleus, as demonstrated in the total synthesis of this compound.[9]

  • Whole-Cell Biotransformation: This hybrid approach uses engineered E. coli strains that express a farnesyltransferase (AuaA) to prenylate synthetically produced quinolone precursors.[10] It is a viable method for generating diverse analogs without multi-step total synthesis.[5][10]

Q5: How can I effectively test the selectivity of my modified this compound compounds?

A standard selectivity assessment involves a three-pronged approach, as illustrated in the workflow diagram below:

  • Target Potency Assay: Measure the inhibitory activity (e.g., IC50) against the desired microbial target. For inhibitors of cytochrome bd oxidase, this is often done by measuring the inhibition of oxygen consumption in bacterial membrane preparations.[6]

  • Cytotoxicity Assay: Evaluate the compound's toxicity (e.g., IC50) against one or more mammalian cell lines (e.g., Vero, L6, or HepG2 cells).[11][12] Cell viability can be quantified using methods like the resazurin reduction assay.[12]

  • Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxicity IC50 to the target potency IC50 (SI = IC50 Mammalian Cells / IC50 Microbial Target). A higher SI value indicates greater selectivity and a more promising therapeutic window.[12]

Troubleshooting Guides

Problem 1: Low Yield or Failure in Analog Synthesis

  • Symptom: The Conrad-Limpach reaction is not proceeding or gives very low yields when using an aniline with electron-withdrawing substituents (e.g., nitro, fluoro).

  • Cause: The Conrad-Limpach reaction requires electron-rich anilines to facilitate the high-temperature cyclization step. Electron-poor anilines are often unreactive under these conditions.[6]

  • Solution: For electron-poor anilines, switch to an alternative synthetic route such as the oxazoline ring-opening reaction, which is specifically designed to accommodate these substrates.[6]

start Start Synthesis decision Is the aniline substrate electron-rich? start->decision conrad Use Conrad-Limpach Reaction decision->conrad  Yes oxazoline Use Oxazoline Ring-Opening Method decision->oxazoline  No end Obtain Analog conrad->end oxazoline->end

Caption: Decision workflow for selecting a synthesis method.

Problem 2: New Analog Shows Low Potency Against the Microbial Target

  • Symptom: A newly synthesized analog exhibits a high IC50 value in the target inhibition assay.

  • Cause: The modification may have unfavorably altered a key pharmacophore required for binding to the target enzyme.

  • Solution: Review the established structure-activity relationship (SAR) data. Compare your modification to those known to increase or decrease potency.

    • Check the side chain: Was the isoprenoid chain significantly shortened? Chains smaller than citronellyl often lead to a major loss of activity.[4][6]

    • Check the ring substituent: Was a bulky group introduced at a sensitive position like C6? A large halide at C6 (e.g., chlorine) is known to be detrimental compared to a smaller one (fluorine).[6] Refer to the SAR data in Table 1 to guide the design of your next analog.

Problem 3: Potent Analog Exhibits High Cytotoxicity

  • Symptom: The analog is highly active against the microbial target but also shows high toxicity in mammalian cell line assays, resulting in a low Selectivity Index.

  • Cause: The analog is likely inhibiting a homologous or structurally similar component in the mammalian respiratory chain, such as Complex I or Complex III.[1] This is the core challenge in modifying aurachins.

  • Solution:

    • Confirm the Off-Target: If possible, perform assays against isolated mammalian mitochondrial complexes to confirm the specific off-target.

    • Rational Redesign: Focus on modifying parts of the molecule that are likely to interact with regions that differ between the microbial and mammalian targets. While crystal structures of aurachins bound to cytochrome bd are not yet available, modeling studies based on the quinol binding site may reveal opportunities to introduce modifications that sterically clash with the mammalian enzyme's binding pocket but are accommodated by the microbial target.

    • Explore Alternative Scaffolds: Consider modifications that move away from the simple ubiquinol-analog structure to reduce affinity for mammalian quinone-binding sites.

Data Summary

Table 1: Structure-Activity Relationship (SAR) of Aurachin D Analogs for M. tuberculosis Cytochrome bd Oxidase Inhibition
Modification PositionSubstituentIC50 (μM)[6]SAR Implication
Side Chain Farnesyl (Parent)0.15Optimal length for high potency.
Geranyl1.17-fold reduction in potency; shorter chains are disfavored.
Citronellyl~0.15 - 0.25Shorter saturated chain retains high potency.
Isoprenyl / Benzyl5.8 / 4.8Drastic loss of activity with very short chains.
Ring C5 Methoxy (-OCH3)0.36Potent inhibitor.
Hydroxy (-OH)0.44Potent inhibitor.
Ring C6 Fluoro (-F)0.25Small hydrophobic group is well-tolerated.
Chloro (-Cl)9.0~60-fold loss of activity; bulkier halide is detrimental.
Methoxy (-OCH3)0.67Retains sub-micromolar activity.
Ring C7 Methoxy (-OCH3)0.13Matches or exceeds potency of the parent compound.
Ring C8 Methoxy (-OCH3)1.3Moderate inhibition; less favorable than other positions.
Table 2: Biological Activity and Selectivity of Selected Antiprotozoal Aurachin D Analogs
CompoundTarget: L. donovani IC50 (μM)[12]Cytotoxicity: L6 Cells IC50 (μM)[12]Selectivity Index (SI)[12]
Aurachin D (Parent) 0.0441.125
7-Methyl Analog 0.2241.88
6-Fluoro Analog 0.0522.140
6-Methoxy Analog 0.1703.521

Experimental Protocols & Workflows

cluster_0 Bacterial vs. Mammalian Respiration bact_start Bacterial NADH bact_dh Dehydrogenase bact_start->bact_dh bact_q Quinol Pool (Menaquinol) bact_dh->bact_q bact_cytbd Cytochrome bd Oxidase (TARGET) bact_q->bact_cytbd bact_end H₂O bact_cytbd->bact_end aurachin_bact This compound Analogs aurachin_bact->bact_cytbd INHIBIT mam_start Mammalian NADH / FADH₂ mam_c1 Complex I mam_start->mam_c1 mam_q Quinol Pool (Ubiquinol) mam_c1->mam_q mam_c3 Complex III (OFF-TARGET) mam_q->mam_c3 mam_cytc Cytochrome c mam_c3->mam_cytc mam_c4 Complex IV mam_cytc->mam_c4 mam_end H₂O mam_c4->mam_end aurachin_mam This compound Analogs aurachin_mam->mam_c3 INHIBIT

Caption: Simplified respiratory pathways showing Aurachin targets.

start Start design 1. Design Analog (Based on SAR Data) start->design synthesis 2. Synthesize Analog (e.g., Conrad-Limpach) design->synthesis potency 3. Target Potency Assay (e.g., Mtb Cytochrome bd Oxidase) Determine IC₅₀ synthesis->potency cytotox 4. Cytotoxicity Assay (e.g., L6 Mammalian Cells) Determine IC₅₀ potency->cytotox calc_si 5. Calculate Selectivity Index (SI) SI = IC₅₀ (Cytotox) / IC₅₀ (Potency) cytotox->calc_si decision Is SI high and Potency sufficient? calc_si->decision lead Lead Candidate decision->lead  Yes redesign Redesign Analog decision->redesign  No redesign->design

Caption: Experimental workflow for developing selective Aurachin analogs.
Protocol 1: General Procedure for Analog Synthesis via Conrad-Limpach Reaction

This protocol is a generalized representation based on described methods.[1][6] Researchers should optimize conditions for specific substrates.

  • Enamine Formation:

    • Dissolve the selected electron-rich aniline (1.0 eq) and the farnesyl- or other alkyl-substituted ethyl acetoacetate (1.0 eq) in a suitable solvent like toluene or ethanol.

    • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Water may need to be removed azeotropically.

    • Remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step.

  • Thermal Cyclization:

    • Add the crude enamine to a high-boiling point solvent, such as diphenyl ether.

    • Heat the reaction mixture to a high temperature (typically ~250 °C).

    • Monitor the formation of the 4(1H)-quinolone product by TLC.

    • Once the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like petroleum ether or hexane.

    • Filter the precipitate and wash thoroughly to remove the high-boiling solvent.

  • Purification:

    • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in cyclohexane or hexane).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Mtb Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption)

This protocol is adapted from methodologies used to screen Aurachin D analogs.[6]

  • Preparation:

    • Prepare inverted membrane vesicles from an appropriate M. tuberculosis or surrogate strain (e.g., M. smegmatis) that expresses cytochrome bd oxidase.

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a substrate for the respiratory chain, such as NADH or a menaquinol analog.

  • Measurement:

    • Use a Clark-type oxygen electrode or a similar oxygen-sensing system (e.g., Seahorse XF Analyzer) to monitor oxygen consumption at a constant temperature.

    • Add a defined amount of the membrane vesicle preparation to the reaction buffer to initiate a baseline rate of oxygen consumption.

    • Add the this compound analog (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction chamber.

    • Record the rate of oxygen consumption after the addition of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analog relative to the baseline (vehicle control) rate.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Mammalian Cell Cytotoxicity Assay (Resazurin Method)

This protocol is a standard method for assessing cell viability.[12]

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., L6 rat myoblasts) into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plate for an additional 48-72 hours.

  • Viability Measurement:

    • Prepare a solution of resazurin dye in PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

References

Aurachin D Biocatalytic Production in E. coli: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biocatalytic production of Aurachin D in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in the heterologous production of Aurachin D in E. coli?

A1: The principal challenge is the inefficient expression of the membrane-bound farnesyltransferase, AuaA. This enzyme is crucial as it catalyzes the transfer of a farnesyl group to the 4-hydroxy-2-methyl-quinoline (HMQ) precursor to form Aurachin D.[1] Strategies to enhance the expression of this membrane protein are critical for improving product titers.[1]

Q2: How can the expression of the AuaA enzyme be improved?

A2: A highly effective method to improve AuaA expression is the use of a bicistronic design (BCD) strategy.[1][2][3] This involves translationally coupling the auaA gene to an upstream cistron, which can significantly increase the production of functional AuaA, leading to a substantial rise in Aurachin D titers, in some cases up to 29-fold higher than standard T7-mediated expression.[1][3][4] Codon optimization of the auaA gene for E. coli expression is another strategy that can further enhance production.[1][3]

Q3: Is the availability of precursors a limiting factor for Aurachin D production?

A3: Yes, the availability of the cosubstrate farnesyl pyrophosphate (FPP) is a significant limiting factor. E. coli naturally maintains only a small intracellular pool of FPP.[1] To overcome this, the introduction of the mevalonate pathway into the E. coli production strain has been shown to boost the FPP supply, thereby increasing the final Aurachin D titer.[1][3]

Q4: What is the inherent toxicity of Aurachin D to E. coli and how can it be mitigated?

A4: Aurachin D is an inhibitor of cytochrome bd oxidases in the bacterial respiratory chain.[5][6] While this makes it a potent antibiotic, it can also be toxic to the E. coli host.[5][6] However, toxicity-related effects can be minimized or avoided by cultivating the recombinant host under aerobic, oxygen-rich conditions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no Aurachin D production 1. Inefficient expression of the AuaA farnesyltransferase. 2. Insufficient intracellular pool of farnesyl pyrophosphate (FPP). 3. Suboptimal codon usage of the auaA gene. 4. Degradation of the expressed AuaA enzyme.1. Implement a bicistronic design (BCD) for the auaA expression cassette. Screen a library of BCD elements to find the optimal expression strength.[1][5] 2. Introduce the mevalonate pathway into the E. coli host to increase the FPP supply.[1] 3. Synthesize a codon-optimized version of the auaA gene for E. coli.[1] 4. Cultivate at a lower temperature (e.g., 30°C) post-induction to improve protein folding and stability.
High toxicity and poor cell growth 1. Accumulation of Aurachin D to toxic levels, inhibiting the host's respiratory chain.1. Ensure high aeration during cultivation to maintain aerobic conditions.[5] 2. Consider using a strain with reduced sensitivity to quinolone antibiotics, if available. 3. Optimize the concentration of the precursor 4-hydroxy-2-methyl-quinoline (HMQ) to balance production and toxicity.
Formation of unwanted byproducts 1. The native metabolism of E. coli may produce compounds that interfere with Aurachin D purification.1. Utilize E. coli strains known for their minimal secondary metabolite background to simplify downstream processing.[1]
Plasmid instability 1. High metabolic burden on the host cells from the expression of the biosynthetic pathway genes.1. Maintain consistent antibiotic selection pressure throughout cultivation. 2. Consider chromosomal integration of the expression cassettes for long-term stability.

Quantitative Data Summary

The following table summarizes the improvements in Aurachin D production achieved through various optimization strategies.

Strain/Condition Key Feature(s) Aurachin D Titer (mg/L) Fold Increase
Original non-optimized hostT7-mediated auaA expression~0.041
Optimized BCD expressionBicistronic design for auaA expressionUp to 1.16~29[1][3][4]
Codon optimization & Mevalonate pathwayCodon-optimized auaA, BCD, and mevalonate pathway17.0[5][6]424[1][3][4]

Experimental Protocols

General Culture Conditions for Aurachin D Production
  • Strain : E. coli BL21(DE3) is a commonly used strain for heterologous protein expression.

  • Media : For routine cultivation, use Lysogeny Broth (LB) medium. For production, Terrific Broth (TB) medium supplemented with 0.04% (v/v) glycerol and 0.003% (w/v) of the precursor 4-hydroxy-2-methyl-quinoline (HMQ) is recommended.[1]

  • Antibiotics : Use appropriate antibiotics for plasmid maintenance (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin, 30 µg/mL chloramphenicol).[1]

  • Inoculation : Inoculate the production culture to a starting optical density at 600 nm (OD₆₀₀) of 0.1.[1]

  • Cultivation : Grow the culture at 30°C with shaking at 200 rpm.[1]

  • Induction :

    • For T7-driven expression, induce with 1 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) when the OD₆₀₀ reaches approximately 1.0.[1]

    • For expression of the mevalonate biosynthesis genes, add IPTG to a final concentration of 0.025 mM.[1]

  • Harvesting : Continue cultivation for 24 hours post-inoculation before harvesting the cells for product extraction and analysis.[1]

Visualizations

Aurachin D Biosynthetic Pathway in Recombinant E. coli

Aurachin_D_Biosynthesis cluster_Ecoli E. coli Host Cell cluster_MVA Engineered Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) AuaA AuaA Farnesyltransferase (Heterologously expressed) FPP->AuaA HMQ_in 4-hydroxy-2-methyl-quinoline (HMQ) (Precursor - Fed externally) HMQ_in->AuaA AurachinD Aurachin D AuaA->AurachinD Prenylation MVA_pathway Mevalonate Pathway Genes (Heterologously expressed) MVA_pathway->FPP Increased synthesis Glucose Glucose Glucose->MVA_pathway

Caption: Biosynthesis of Aurachin D in a metabolically engineered E. coli host.

Experimental Workflow for Optimizing Aurachin D Production

Optimization_Workflow start Start: Low Aurachin D Titer step1 Step 1: Enhance AuaA Expression start->step1 step1_impl Implement Bicistronic Design (BCD) Screen BCD library step1->step1_impl analysis Analyze Aurachin D Titer (e.g., HPLC) step1_impl->analysis step2 Step 2: Increase FPP Supply step2_impl Introduce Mevalonate Pathway step2->step2_impl step2_impl->analysis step3 Step 3: Codon Optimization step3_impl Synthesize & express codon-optimized auaA step3->step3_impl step3_impl->analysis end Result: High Aurachin D Titer analysis->step2 If titer is still low analysis->step3 If further improvement is needed analysis->end If titer is satisfactory

Caption: A stepwise workflow for the optimization of Aurachin D production in E. coli.

References

Validation & Comparative

Unveiling the Molecular Target of Aurachin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aurachin B and related compounds, focusing on the current understanding of its molecular target. Drawing from available experimental data, we present a summary of its performance against alternative compounds and detail the methodologies used in key experiments for target identification.

Introduction to this compound

This compound is a member of the aurachin family of quinolone alkaloids, which are known for their inhibitory effects on the respiratory chain in both prokaryotic and eukaryotic organisms.[1][2][3] While the molecular targets of other aurachins, such as C and D, have been more extensively studied, the precise molecular target of this compound remains an area of active investigation. This guide aims to consolidate the existing knowledge to aid researchers in their exploration of this compound's mechanism of action.

Confirmed Molecular Targets of Aurachin Congeners

Studies have consistently demonstrated that aurachins interfere with the electron transport chain, a critical pathway for cellular energy production.

  • Aurachin D is a well-established selective inhibitor of cytochrome bd oxidase , a terminal oxidase found in the respiratory chain of many bacteria.[4][5]

  • Aurachin C has been shown to inhibit both cytochrome bd oxidase and the cytochrome bc1 complex (complex III) of the respiratory chain.[2][6]

  • Aurachin RE , another analogue, has been found to inhibit MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) , an enzyme involved in menaquinone biosynthesis, in addition to its effects on the electron transport chain.[7]

The structural similarities between the aurachins suggest that this compound is also likely to target one or more components of the electron transport chain.

Comparative Performance Data

While direct enzymatic inhibition data for this compound is limited in the available literature, comparative studies on the biological activities of the aurachin family provide valuable insights into its potential potency and selectivity.

CompoundTarget/ActivityOrganism/Cell LineIC50/MICReference
This compound Antiplasmodial ActivityPlasmodium falciparumPotent (specific IC50 not consistently reported)[8]
Aurachin C Antiplasmodial ActivityPlasmodium falciparum~20 ng/mL[8]
Aurachin D Cytochrome bd Oxidase InhibitionMycobacterium tuberculosis0.15 µM[4]
Antiplasmodial ActivityPlasmodium falciparum100- to 200-fold less active than B and C[8]
CytotoxicityL929 mouse fibroblasts1-3 µg/mL[8]
Quinolones (general) DNA GyraseBacteriaVaries[1]
Topoisomerase IVBacteriaVaries[1]

Experimental Protocols for Target Identification

Confirming the direct molecular target of a small molecule like this compound requires a combination of biochemical and cellular approaches. Below are detailed methodologies for key experiments commonly employed for this purpose.

In Vitro Enzyme Inhibition Assay

This method directly measures the effect of the compound on the activity of a purified or recombinant target enzyme.

Protocol for Cytochrome bd Oxidase Inhibition Assay:

  • Preparation of Membrane Vesicles: Isolate inverted membrane vesicles from a bacterial strain overexpressing the target cytochrome bd oxidase (e.g., Escherichia coli or Mycobacterium smegmatis).

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to monitor the rate of oxygen consumption by the membrane vesicles.

  • Assay Conditions:

    • Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

    • Substrate: Add a suitable electron donor such as NADH or menadiol to initiate the respiratory chain.

    • Inhibitor: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction mixture.

    • Control: A vehicle control (DMSO) should be run in parallel.

  • Data Analysis: Calculate the percentage of inhibition of oxygen consumption at each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.

Protocol for Thermal Shift Assay:

  • Protein Preparation: Purify the potential target protein (e.g., cytochrome bd oxidase, components of complex I or III).

  • Assay Setup:

    • In a 96-well PCR plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Add varying concentrations of this compound.

    • Include a no-ligand control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding.

Affinity Chromatography and Mass Spectrometry

This technique is used to "fish" for the binding partners of a small molecule from a complex protein lysate.

Protocol for Affinity Chromatography:

  • Probe Synthesis: Synthesize an this compound analogue with a linker arm that can be immobilized on a solid support (e.g., agarose beads).

  • Preparation of Cell Lysate: Prepare a total protein lysate from the cells of interest (e.g., P. falciparum or a model bacterium).

  • Affinity Pull-down:

    • Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate potential targets using orthogonal methods like Western blotting or enzyme inhibition assays.

Visualizing the Landscape

To better understand the context of this compound's potential targets, the following diagrams illustrate the bacterial respiratory chain and a general workflow for target identification.

Bacterial_Respiratory_Chain cluster_cytc Cytochrome c cluster_complexIV Complex IV (Cytochrome c Oxidase) cluster_inhibitors Known Aurachin Targets ComplexI NADH Dehydrogenase Q Q ComplexI->Q ComplexII Succinate Dehydrogenase ComplexII->Q QH2 QH2 Q->QH2 +2H+ ComplexIII Cytochrome bc1 QH2->ComplexIII Cyt_bd Cytochrome bd QH2->Cyt_bd CytC Cyt c ComplexIII->CytC ComplexIV Cytochrome c Oxidase CytC->ComplexIV O2 O2 ComplexIV->O2 4e- + 4H+ -> 2H2O Cyt_bd->O2 2e- + 2H+ -> H2O NADH NADH NADH->ComplexI 2e- Succinate Succinate Succinate->ComplexII 2e- AurachinC_III Aurachin C AurachinC_III->ComplexIII AurachinD_bd Aurachin D AurachinD_bd->Cyt_bd AurachinC_bd Aurachin C AurachinC_bd->Cyt_bd

Caption: The bacterial electron transport chain with known targets of Aurachins C and D.

Target_Identification_Workflow Start Bioactive Small Molecule (this compound) Hypothesis Hypothesis Generation (e.g., Structural Analogy) Start->Hypothesis Direct_Binding Direct Binding Assays Hypothesis->Direct_Binding Affinity_Based Affinity-Based Methods Hypothesis->Affinity_Based In_Vitro_Assay In Vitro Enzyme Assay Direct_Binding->In_Vitro_Assay TSA Thermal Shift Assay Direct_Binding->TSA Target_Validation Target Validation In_Vitro_Assay->Target_Validation TSA->Target_Validation Affinity_Chrom Affinity Chromatography + MS Affinity_Based->Affinity_Chrom Affinity_Chrom->Target_Validation Cellular_Assays Cellular Assays Cell_Phenotype Phenotypic Analysis Cellular_Assays->Cell_Phenotype Cell_Phenotype->Target_Validation Confirmed_Target Confirmed Molecular Target Target_Validation->Confirmed_Target

Caption: A generalized workflow for identifying the molecular target of a bioactive compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its congeners, acts as an inhibitor of the electron transport chain. Its potent antiplasmodial activity highlights its potential as a lead compound for drug development. However, the precise molecular target of this compound has not been definitively confirmed.

Future research should focus on:

  • Direct Target Identification: Employing unbiased, proteome-wide target identification techniques such as affinity chromatography coupled with mass spectrometry or thermal proteome profiling using P. falciparum lysates.

  • Biochemical Assays: Systematically screening this compound against a panel of purified enzymes from the electron transport chain of relevant organisms to determine its inhibitory profile and IC50 values.

  • Structural Biology: Co-crystallization of this compound with its identified target to elucidate the molecular basis of its inhibitory activity.

By pursuing these experimental avenues, the scientific community can definitively confirm the molecular target of this compound, paving the way for a deeper understanding of its mechanism of action and its potential therapeutic applications.

References

Validating the Antibacterial Spectrum of Aurachin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Aurachin B, a member of the quinoline antibiotic family. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known antibacterial properties of the broader aurachin family to offer a validated perspective on their potential. The information is supported by experimental protocols and a detailed visualization of the proposed mechanism of action.

Executive Summary

This compound belongs to a class of myxobacterial metabolites known as aurachins, which have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their mechanism of action involves the inhibition of the bacterial electron transport chain, a critical pathway for cellular respiration and energy production.[1][3] This guide will delve into the available data on the antibacterial spectrum of aurachins, provide a detailed experimental protocol for assessing their activity, and illustrate their molecular mechanism.

Data Presentation: Antibacterial Spectrum of Aurachins

For context, the following table summarizes the reported MIC values for Aurachin A, C, and D against the Gram-positive bacterium Bacillus subtilis. It is important to note that the antibacterial activity of aurachins can be influenced by the specific strain and the experimental conditions.

AntibioticOrganismMIC (µg/mL)
Aurachin ABacillus subtilis5
Aurachin CBacillus subtilis0.15
Aurachin DBacillus subtilis0.15

Data sourced from studies on the biological activity of aurachins.[4]

The activity of aurachins against Gram-negative bacteria is generally weaker.[4] However, studies on derivatives of Aurachin D have shown moderate activity against a multidrug efflux transporter deficient strain of Escherichia coli, suggesting that efflux pumps may play a role in the intrinsic resistance of Gram-negative bacteria to these compounds.[4]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed methodology for determining the MIC of this compound, based on established broth microdilution protocols for natural product antibiotics.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile broth.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualization: Mechanism of Action

The primary antibacterial mechanism of aurachins is the disruption of the bacterial electron transport chain. Specifically, they are known to inhibit the activity of cytochrome bd oxidase, a terminal oxidase in the respiratory chain of many bacteria.[1][3] This inhibition blocks the transfer of electrons to oxygen, the final electron acceptor, thereby halting ATP synthesis and leading to cell death.

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space cluster_cytoplasm Cytoplasm Dehydrogenase Dehydrogenase (e.g., NADH Dehydrogenase) Quinone_pool Quinone Pool (Ubiquinone/Menaquinone) Dehydrogenase->Quinone_pool e⁻ Proton_out H+ Dehydrogenase->Proton_out H⁺ pumping NAD NAD+ Dehydrogenase->NAD Cyt_bd Cytochrome bd Oxidase Quinone_pool->Cyt_bd e⁻ Cyt_bd->Proton_out H⁺ pumping O2 O₂ Cyt_bd->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_in H+ ATP_Synthase->Proton_in Proton_out->ATP_Synthase Proton Motive Force NADH NADH NADH->Dehydrogenase e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase AurachinB This compound AurachinB->Cyt_bd Inhibition

Caption: Inhibition of bacterial electron transport chain by this compound.

References

Aurachin B: A Quinolone with a Distinctive Edge in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Aurachin B and Conventional Quinolone Antibiotics for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, the quinolone class of antibiotics has long been a cornerstone in combating bacterial infections. However, the rise of antibiotic resistance necessitates a continuous search for novel quinolone scaffolds with alternative mechanisms of action. This compound, a naturally occurring quinolone alkaloid, presents a compelling case for further investigation due to its distinct mode of action and potential for potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of this compound to other well-established quinolone antibiotics, supported by available experimental data and detailed methodologies.

Differentiated Mechanisms of Action: A Tale of Two Targets

The fundamental difference between this compound and conventional quinolone antibiotics, such as the widely used fluoroquinolones, lies in their cellular targets.

This compound and its analogues target the bacterial electron transport chain , a critical pathway for cellular respiration and energy production. Specifically, aurachins are known to be potent inhibitors of cytochrome complexes, thereby disrupting the bacterium's ability to generate ATP and leading to cell death.[1][2][3][4] This mechanism is distinct from that of traditional quinolones.

Conventional quinolone antibiotics, including fluoroquinolones, primarily inhibit DNA gyrase and topoisomerase IV. [5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, fluoroquinolones introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.

dot

cluster_aurachin This compound Mechanism cluster_fluoroquinolone Fluoroquinolone Mechanism AurachinB This compound ETC Bacterial Electron Transport Chain AurachinB->ETC Inhibits Cytochromes Cytochrome Complexes ATP ATP Production Cytochromes->ATP Disrupts CellDeath1 Bacterial Cell Death ATP->CellDeath1 Leads to Fluoroquinolone Fluoroquinolone Gyrase DNA Gyrase Fluoroquinolone->Gyrase Inhibits TopoIV Topoisomerase IV Fluoroquinolone->TopoIV Inhibits DNA DNA Replication & Repair Gyrase->DNA Blocks TopoIV->DNA Blocks CellDeath2 Bacterial Cell Death DNA->CellDeath2 Leads to cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-24h C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F cluster_pathway Bacterial Respiratory Chain & Inhibition Substrate Substrate (e.g., NADH) ComplexI Complex I (NADH Dehydrogenase) Substrate->ComplexI QuinonePool Quinone Pool (Ubiquinone) ComplexI->QuinonePool e⁻ ProtonGradient Proton Gradient (H⁺) ComplexI->ProtonGradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->QuinonePool e⁻ ComplexIII Complex III (Cytochrome bc1) QuinonePool->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIII->ProtonGradient ComplexIV Complex IV (Cytochrome c oxidase) CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen ComplexIV->ProtonGradient Water H₂O Oxygen->Water Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ProtonGradient->ATP_Synthase AurachinB This compound AurachinB->ComplexI Inhibits AurachinB->ComplexIII Inhibits

References

Aurachin B versus Aurachin D: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action for two members of the aurachin family of quinolone antibiotics: Aurachin B and Aurachin D. While extensive research has elucidated the molecular targets of Aurachin D, the specific mechanism of this compound remains less clear, with current understanding primarily derived from contrasting biological activity profiles. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the known and inferred signaling pathways.

Overview of this compound and Aurachin D

Aurachins are a group of farnesylated quinolone alkaloids produced by myxobacteria, initially recognized for their antibiotic properties.[1] Structurally, this compound and D share a quinolone core but differ in the position of the farnesyl side chain. This structural variance appears to significantly influence their biological activity and, consequently, their mechanisms of action.

Mechanism of Action: A Tale of Two Aurachins

Aurachin D: A Selective Inhibitor of Cytochrome bd Oxidase

Aurachin D is a well-characterized inhibitor of the bacterial respiratory chain, demonstrating high selectivity for cytochrome bd-type terminal oxidases.[2][3] This enzyme is a crucial component of the electron transport chain in many pathogenic bacteria, particularly under microaerophilic conditions, and is absent in mitochondria, making it an attractive target for antibiotic development.[4]

The primary mechanism of Aurachin D involves the inhibition of the quinol oxidation site on cytochrome bd, thereby blocking the transfer of electrons to oxygen and disrupting cellular respiration.[5] This leads to a decrease in ATP synthesis and ultimately, bacterial cell death.

Beyond its potent effect on bacterial cytochrome bd, Aurachin D has also been shown to inhibit complexes I (NADH:ubiquinone oxidoreductase) and III (cytochrome bc1 complex) of the mammalian mitochondrial respiratory chain, which contributes to its observed cytotoxicity in eukaryotic cells.[2][6]

This compound: An Enigma with Contrasting Activities

In stark contrast to Aurachin D, the specific molecular mechanism of this compound has not been definitively elucidated. However, significant differences in its biological activity profile suggest a distinct mode of action.

Notably, this compound exhibits significantly weaker activity against Gram-positive bacteria compared to Aurachin D.[2][6] Conversely, this compound has demonstrated potent antiplasmodial activity, being 100- to 200-fold more active against Plasmodium falciparum than Aurachin D.[2][6] This pronounced difference in target specificity strongly implies that this compound interacts with different molecular targets or possesses a varied affinity for the same targets compared to Aurachin D. The potent antiplasmodial activity might suggest an alternative target within the parasite's unique metabolic or respiratory pathways.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the inhibitory activity of Aurachin D. To date, specific inhibitory constants (e.g., IC50) for this compound against components of the respiratory chain have not been reported in the literature.

CompoundTargetOrganism/SystemInhibitory Concentration (IC50)Reference
Aurachin D Cytochrome bd-I OxidaseEscherichia coli (isolated enzyme)35 nM[3]
Aurachin D Cytochrome bd OxidaseMycobacterium tuberculosis (membrane vesicles)~400 nM[7]
Aurachin D NADH OxidationBeef heart submitochondrial particlesNot specified, but active[8]

Experimental Protocols

Measurement of Oxygen Consumption in Bacterial Inverted Membrane Vesicles

This protocol is a common method to assess the inhibitory effect of compounds on the bacterial respiratory chain.

Objective: To determine the IC50 of an inhibitor against the oxygen consumption activity of the respiratory chain in inverted membrane vesicles.

Materials:

  • Inverted membrane vesicles from the bacterium of interest (e.g., Mycobacterium tuberculosis)

  • Clark-type oxygen electrode or other suitable oxygen sensor

  • Reaction buffer (e.g., phosphate buffer with appropriate pH and cofactors)

  • Electron donor (e.g., NADH or succinate)

  • Inhibitor compound (e.g., Aurachin D) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium cyanide (KCN) as a positive control for complete inhibition

Procedure:

  • Prepare a suspension of inverted membrane vesicles in the reaction buffer.

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the vesicle suspension to the electrode chamber and allow it to equilibrate.

  • Initiate the reaction by adding the electron donor (e.g., NADH) and record the basal rate of oxygen consumption.

  • Add varying concentrations of the inhibitor (e.g., Aurachin D) to the chamber and record the new rate of oxygen consumption for each concentration.

  • As a control for 100% inhibition, add a saturating concentration of KCN at the end of the experiment.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the basal rate and the KCN-inhibited rate.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[7]

Visualizing the Mechanisms of Action

The following diagrams illustrate the known inhibitory pathway of Aurachin D and a hypothetical pathway for this compound based on its distinct biological activity.

AurachinD_Mechanism cluster_bacterial_membrane Bacterial Cytoplasmic Membrane NADH NADH ComplexI Complex I (NDH-1) NADH->ComplexI e⁻ QuinonePool Quinone Pool (Q) ComplexI->QuinonePool e⁻ Cyt_bd Cytochrome bd Oxidase QuinonePool->Cyt_bd e⁻ Oxygen O₂ Cyt_bd->Oxygen e⁻ Water H₂O AurachinD Aurachin D AurachinD->Cyt_bd Inhibition AurachinB_Hypothetical_Mechanism cluster_plasmodium Plasmodium falciparum UnknownTarget Unknown Parasite-Specific Target ParasiteMetabolism Essential Metabolic Pathway UnknownTarget->ParasiteMetabolism AurachinB This compound AurachinB->UnknownTarget Inhibition

References

Structure-Activity Relationship of Aurachin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aurachins, a class of farnesylated quinolone alkaloids, are potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[1] This activity has positioned them as promising lead structures for the development of novel antibacterial, antifungal, and antiprotozoal agents. While extensive research has focused on the structure-activity relationships (SAR) of Aurachin D, this guide provides a comparative analysis of Aurachin B and its analogs, summarizing the available data on their biological activities and elucidating the structural features crucial for their inhibitory effects.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and its analogs is intrinsically linked to their ability to interfere with the electron transport chain, a fundamental process for cellular energy production. Modifications to the quinoline core, the farnesyl side chain, and the N-oxide group can significantly impact their potency and selectivity against various microbial and cancer cell targets.

While comprehensive SAR studies for a wide range of this compound analogs are not as extensively published as for Aurachin D, the available data allows for a preliminary comparison. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and related compounds against different cell lines and pathogens.

CompoundTarget Organism/Cell LineActivityIC50 / MIC (µg/mL)Reference
This compoundPlasmodium falciparumAntiplasmodial~0.02[2]
L929 mouse fibroblastsCytotoxicity1-3[2]
Aurachin AGram-positive bacteriaAntibacterial-[3]
Yeasts and moldsAntifungal-[3]
Aurachin CGram-positive bacteriaAntibacterial> Aurachin A/B[2]
L929 mouse fibroblastsCytotoxicity1-3[2]
Plasmodium falciparumAntiplasmodial~0.02[2]
Aurachin DGram-positive bacteriaAntibacterial> Aurachin A/B[2]
L929 mouse fibroblastsCytotoxicity1-3[2]
Plasmodium falciparumAntiplasmodial100- to 200-fold less active than B/C/E[2]

Key Observations from Structure-Activity Relationships:

  • Quinolone Core: The 4-hydroxy-2-quinolone scaffold is essential for the biological activity of aurachins.[2]

  • Farnesyl Side Chain: The length and saturation of the isoprenoid side chain at position 3 (for Aurachin D) or 4 (for this compound) are critical for potency. For Aurachin D analogs, a farnesyl or a shorter, partially saturated citronellyl chain showed potent inhibition of Mycobacterium tuberculosis cytochrome bd oxidase.[4] Truncation to a geranyl or isoprenyl group led to a significant reduction in activity.[4] While specific data for a series of this compound side-chain analogs is limited, the farnesyl group is understood to be important for its potent antiplasmodial activity.

  • N-oxide Moiety: The presence of an N-oxide group, as seen in Aurachins A and C, can influence the spectrum of activity. Aurachin C, an N-oxide derivative of Aurachin D, inhibits both cytochrome bd and bo₃ terminal oxidases in E. coli, whereas Aurachin D is a selective inhibitor of cytochrome bd oxidase.

  • Substitution on the Aromatic Ring: Modifications to the benzene ring of the quinolone core can modulate activity. For Aurachin D analogs, small hydrophobic groups like fluorine at C6 or C7 were well-tolerated and retained potent inhibitory activity against M. tuberculosis cytochrome bd oxidase.[4]

Mechanism of Action: Inhibition of the Electron Transport Chain

Aurachins exert their biological effects by inhibiting various cytochrome complexes within the electron transport chain, thereby disrupting cellular respiration and ATP synthesis.[2] This mechanism is the basis for their antimicrobial, antifungal, antiparasitic, and cytotoxic properties.

G Mechanism of Action of Aurachins cluster_etc Mitochondrial/Bacterial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- Proton_Gradient Proton Gradient ComplexIII Complex III (Cytochrome bc1) Cytochrome_bd Cytochrome bd (Terminal Oxidase) ComplexIII->Cytochrome_bd e- Cytochrome_bo3 Cytochrome bo3 (Terminal Oxidase) ComplexIII->Cytochrome_bo3 e- Oxygen O2 Cytochrome_bd->Oxygen e- Cytochrome_bo3->Oxygen e- Ubiquinone->ComplexIII e- Water H2O Oxygen->Water Reduction AurachinB This compound & Analogs AurachinB->ComplexI Inhibition AurachinB->ComplexIII AurachinB->Cytochrome_bd Inhibition AurachinB->Cytochrome_bo3 Inhibition ATP_Synthase ATP Synthase ATP ATP

Figure 1. Simplified diagram of the electron transport chain and the inhibitory action of this compound analogs.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound analogs. Specific parameters may vary between studies.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium or fungus.

G Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound analog prep_plate->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read absorbance or visual turbidity incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a defined concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound analog is serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cells.

  • Cell Seeding: Adherent cells (e.g., L929 fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analog and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Measurement of Mitochondrial Membrane Potential (MMP)

Changes in MMP are a hallmark of mitochondrial dysfunction and can be measured using fluorescent probes.

  • Cell Culture and Treatment: Cells are cultured and treated with the this compound analog for a defined period.

  • Fluorescent Dye Loading: A cationic fluorescent dye, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1, is added to the cells.[5] These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

  • Imaging or Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope, a microplate reader, or a flow cytometer. A decrease in fluorescence intensity of TMRM or a shift from red (J-aggregates) to green (monomers) fluorescence for JC-1 indicates a loss of MMP.[5]

Conclusion

The available data, though not as extensive as for other members of the aurachin family, indicates that this compound and its potential analogs are potent bioactive compounds with significant antimicrobial and cytotoxic activities. Their mechanism of action, centered on the inhibition of the electron transport chain, provides a solid foundation for their development as therapeutic agents. Further systematic synthesis and biological evaluation of a broader range of this compound analogs are warranted to fully elucidate their structure-activity relationships and to optimize their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the consistent and comparable evaluation of these promising natural product derivatives.

References

Aurachin B and its Analogs: Overcoming Chloroquine Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health. Chloroquine (CQ), once a cornerstone of antimalarial therapy, has been rendered largely ineffective in many parts of the world due to the evolution of resistant parasite strains. This has spurred the search for novel antimalarial agents with distinct mechanisms of action that can bypass existing resistance pathways. Aurachins, a class of quinolone alkaloids derived from myxobacteria, have emerged as promising candidates in this endeavor. This guide provides a comparative analysis of the cross-resistance profile of Aurachin B and its close analog, Aurachin D, with a focus on their activity against chloroquine-resistant P. falciparum.

Executive Summary

Aurachin D, a structural analog of this compound, demonstrates potent antiplasmodial activity and, critically, retains its efficacy against chloroquine-resistant strains of P. falciparum. This lack of cross-resistance is attributed to its distinct mechanism of action, which involves the inhibition of the parasite's mitochondrial electron transport chain (mETC), a different target than that of chloroquine. This guide presents a compilation of in vitro data, detailed experimental protocols for assessing antimalarial activity, and visualizations of the relevant biological pathways to support further research and development of aurachin-based antimalarials.

Comparative Efficacy Against P. falciparum

The in vitro activity of Aurachin D against chloroquine-resistant P. falciparum has been evaluated in several studies. The following table summarizes the 50% inhibitory concentration (IC50) values for Aurachin D and Chloroquine against both chloroquine-sensitive and chloroquine-resistant parasite strains.

CompoundP. falciparum StrainChloroquine SusceptibilityIC50 (µg/mL)IC50 (µM)Reference
Aurachin D FcB1Resistant0.04~0.09[1]
Chloroquine 3D7 / NF54Sensitive0.005 - 0.020.01 - 0.04[2]
Chloroquine Dd2 / K1 / FcB1Resistant0.1 - 0.50.2 - 1.0[2]

Note: The IC50 values for Chloroquine are representative ranges from multiple studies to provide context for sensitive and resistant phenotypes.

The data clearly indicates that while chloroquine's efficacy is significantly diminished against resistant strains, Aurachin D maintains potent activity. This lack of cross-resistance strongly suggests that Aurachin D circumvents the primary mechanism of chloroquine resistance, which is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT).

Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

Aurachins exert their antiplasmodial effect by inhibiting the parasite's mitochondrial electron transport chain (mETC). Specifically, they are known to target the cytochrome bc1 complex (Complex III) and, in prokaryotes, the cytochrome bd oxidase.[3] This disrupts the parasite's ability to generate ATP and regenerate ubiquinone, which is essential for other vital metabolic pathways, including pyrimidine biosynthesis. This mechanism is fundamentally different from that of chloroquine, which primarily interferes with heme detoxification in the parasite's digestive vacuole.

mETC_Inhibition ComplexI Complex I (NDH2) UQ UQ ComplexI->UQ ComplexII Complex II (SDH) ComplexII->UQ ComplexIII Complex III (Cyt bc1) CytC Cyt c ComplexIII->CytC H+ H+ ComplexIII->H+ H+ ComplexIV Complex IV (COX) O2 O2 ComplexIV->O2 ComplexIV->H+ H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP UQ->ComplexIII CytC->ComplexIV AurachinD Aurachin D AurachinD->ComplexIII H2O H2O H+->ATPSynthase

Caption: Inhibition of the P. falciparum mETC by Aurachin D.

The above diagram illustrates the flow of electrons through the mETC and the point of inhibition by Aurachin D at Complex III (cytochrome bc1 complex).

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of antiplasmodial activity using the SYBR Green I-based fluorescence assay, a widely accepted method for determining IC50 values.

SYBR Green I-based Drug Sensitivity Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites.

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., K1, Dd2, or FcB1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • 96-well black, clear-bottom microplates

  • Test compounds (Aurachin D, Chloroquine) and control drugs

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Parasite Culture and Synchronization:

    • Maintain asynchronous P. falciparum cultures in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).

    • Synchronize cultures to the ring stage by treatment with 5% D-sorbitol.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds and control drugs in complete culture medium in the 96-well plates. Include drug-free wells as a negative control (100% growth) and wells with a known potent antimalarial (e.g., artesunate) at a high concentration as a positive control (0% growth).

  • Assay Initiation:

    • Adjust the synchronized parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2%.

    • Add 180 µL of the parasite suspension to each well of the drug plate.

  • Incubation:

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from uninfected erythrocytes) from all readings.

    • Normalize the data to the drug-free controls (100% growth) and positive controls (0% growth).

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

experimental_workflow start Start culture 1. P. falciparum Culture & Synchronization start->culture assay_setup 3. Assay Setup (Add Parasites to Drug Plate) culture->assay_setup drug_prep 2. Drug Plate Preparation (Serial Dilutions) drug_prep->assay_setup incubation 4. Incubation (72h) assay_setup->incubation lysis_staining 5. Lysis & SYBR Green I Staining incubation->lysis_staining read_plate 6. Fluorescence Measurement lysis_staining->read_plate data_analysis 7. Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the SYBR Green I drug sensitivity assay.

Conclusion and Future Directions

The available data strongly supports the potential of Aurachin D and, by extension, other aurachin analogs as valuable lead compounds for the development of novel antimalarials effective against chloroquine-resistant P. falciparum. The distinct mechanism of action, targeting the parasite's mitochondrial electron transport chain, provides a clear advantage in overcoming existing resistance to mainline drugs.

Further research should focus on:

  • Comprehensive Cross-Resistance Studies: Evaluating the activity of this compound and D against a broader panel of parasite strains with well-characterized resistance profiles to other antimalarials (e.g., artemisinin, atovaquone).

  • In Vivo Efficacy and Pharmacokinetics: Assessing the therapeutic potential of optimized aurachin analogs in animal models of malaria.

  • Target Validation and Elucidation: Further characterizing the precise binding site and inhibitory mechanism of aurachins within the P. falciparum cytochrome bc1 complex.

By leveraging the unique properties of the aurachin scaffold, the scientific community can continue to develop innovative strategies to combat the global challenge of malaria drug resistance.

References

In Vivo Therapeutic Potential of Aurachin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the in vivo validation of Aurachin B's therapeutic potential. While in vitro studies have demonstrated its antimicrobial and antiprotozoal activities, these findings have not been substantially translated into live-model systems. Reports consistently indicate that aurachins, as a class, exhibit weak to no antibacterial activity in in vivo assays, presenting a significant hurdle for their development as therapeutic agents.[1] This guide provides a comprehensive overview of the available in vitro data for this compound and its analogs, alongside proposed experimental protocols for future in vivo validation and an illustration of its mechanism of action.

Comparative In Vitro Activity

While in vivo comparative data is unavailable, in vitro studies provide a baseline for the biological activity of this compound and related compounds. The following table summarizes the available quantitative data, primarily focusing on antiprotozoal and cytotoxic effects.

CompoundTarget Organism/Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)Selectivity Index (SI)Reference
This compound Plasmodium falciparum~0.02--[2]
Aurachin CPlasmodium falciparum~0.02--[2]
Aurachin DPlasmodium falciparum (FcB1, chloroquine-resistant)0.04-345[2]
Aurachin DTrypanosoma brucei gambiense0.4-35[2]
Aurachin DLeishmania donovani-0.044>227[3]
Aurachin DL6 cells (cytotoxicity)->10-[3]
ChloroquinePlasmodium falciparum---[1]
BenznidazoleTrypanosoma cruzi-2.5-[3]
MiltefosineLeishmania donovani-0.732-[3]

Proposed In Vivo Experimental Protocols

To address the current research gap, the following experimental protocols are proposed for the in vivo validation of this compound's therapeutic potential. These are generalized protocols that would require optimization for specific infection models.

Murine Model of Bacterial Infection

This protocol outlines a general procedure for assessing the efficacy of this compound against a systemic bacterial infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Streptococcus pneumoniae)

  • This compound, solubilized in a biocompatible vehicle (e.g., DMSO and polyethylene glycol)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Vehicle control

  • Sterile saline

  • Culture media (e.g., Mueller-Hinton broth)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase, wash with sterile saline, and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection: Infect mice via intraperitoneal (i.p.) or intravenous (i.v.) injection with the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., i.p. or oral gavage). Include cohorts for the positive control antibiotic and vehicle control. Administer treatment at predetermined intervals (e.g., every 12 or 24 hours) for a set duration (e.g., 3-7 days).

  • Monitoring: Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.

  • Bacterial Load Determination: At the end of the study or at specified time points, euthanize a subset of mice from each group. Harvest organs (e.g., spleen, liver, lungs), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the survival rates and bacterial loads in the organs between the different treatment groups.

Plasmodium falciparum Murine Model

This protocol describes a method to evaluate the antimalarial activity of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes

  • Plasmodium falciparum strain (e.g., chloroquine-sensitive or resistant)

  • This compound, formulated for in vivo administration

  • Positive control antimalarial drug (e.g., chloroquine or artemisinin)

  • Vehicle control

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice with P. falciparum-infected human erythrocytes.

  • Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) daily by examining Giemsa-stained blood smears under a microscope.

  • Treatment: Once parasitemia reaches a predetermined level (e.g., 1-2%), initiate treatment with this compound, the positive control, or the vehicle control. Administer the compounds for a specified duration (e.g., 4 consecutive days).

  • Efficacy Assessment: Continue to monitor parasitemia daily during and after the treatment period. The efficacy of the treatment is determined by the reduction in parasitemia compared to the vehicle control group.

  • Data Analysis: Plot the mean parasitemia over time for each treatment group to visualize the effect of the compounds.

Mechanism of Action: Inhibition of the Respiratory Chain

Aurachins are known to be potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[1][4] Their primary mechanism of action involves the disruption of electron transport, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[2] Specifically, aurachins have been shown to inhibit NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain.[1][2]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

G cluster_membrane Inner Mitochondrial Membrane cluster_inhibition ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone ProtonGradient Proton Gradient (ΔΨm) ComplexI->ProtonGradient +H⁺ ComplexIII Complex III (Cytochrome bc₁) CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->ProtonGradient +H⁺ ComplexIV Complex IV (Cytochrome c oxidase) H2O H₂O ComplexIV->H2O ComplexIV->ProtonGradient +H⁺ Ubiquinone->ComplexIII CytochromeC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP AurachinB This compound AurachinB->ComplexI Inhibition AurachinB->ComplexIII Inhibition NADH NADH NADH->ComplexI O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase ProtonGradient->ATP_Synthase -H⁺

Caption: Proposed mechanism of action of this compound on the mitochondrial respiratory chain.

Experimental Workflow for In Vivo Validation

The logical flow for validating the therapeutic potential of this compound in vivo is depicted in the following diagram.

G start Start: In Vitro Activity Confirmed formulation Develop Stable In Vivo Formulation start->formulation pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies formulation->pk_pd toxicity Acute and Chronic Toxicity Studies formulation->toxicity dose_finding Dose-Ranging Studies pk_pd->dose_finding toxicity->dose_finding efficacy Efficacy Studies in Infection Models (e.g., Murine Sepsis, Malaria) comparison Comparison with Standard-of-Care Drugs efficacy->comparison dose_finding->efficacy end Data Analysis and Go/No-Go Decision for Preclinical Development comparison->end

Caption: Proposed experimental workflow for the in vivo validation of this compound.

References

A Comparative Analysis of Synthetic vs. Natural Aurachin B: Unveiling Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative bioactivities of synthetic and naturally sourced Aurachin B, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its antiplasmodial activity. This report synthesizes available data on both forms of the compound, presenting a clear comparison of their efficacy, alongside detailed experimental methodologies and insights into its mechanism of action.

This compound, a quinoline alkaloid, has demonstrated significant biological activity, particularly against the malaria parasite Plasmodium falciparum. As with many natural products, the scalability of its isolation from the myxobacterium Stigmatella aurantiaca presents a challenge for extensive research and development. Consequently, total synthesis offers a viable alternative for obtaining this promising compound. This guide provides a comparative analysis of the reported activities of both synthetically produced and naturally isolated this compound, aiming to inform future research and drug discovery efforts.

Quantitative Comparison of Biological Activity

While a direct head-to-head comparative study of synthetic versus natural this compound is not extensively documented in the current literature, a compilation of available data provides valuable insights into their relative potency. The primary biological activity reported for this compound is its antiplasmodial action.

SourceCompoundAssayTarget OrganismIC50 (ng/mL)IC50 (µM)
NaturalThis compoundAntiplasmodialPlasmodium falciparum~20[1]~0.045
SyntheticThis compoundNot Directly Reported---

Mechanism of Action: Inhibition of the Mitochondrial Respiratory Chain

The primary mechanism of action for aurachins, including this compound, is the inhibition of the mitochondrial respiratory chain. These compounds act as potent inhibitors of both Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) of the electron transport chain[4]. By blocking electron flow, this compound disrupts the generation of the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption of cellular respiration is the basis for its cytotoxic and antiplasmodial effects.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a chemical route to this natural product. One reported synthesis involves a concise five-step sequence starting from o-nitrotoluene[1][2]. Key steps in this synthesis include the alkylation of an α,α-diethoxyketone with farnesyl bromide to introduce the characteristic side chain and a reductive cyclization to construct the quinoline N-oxide nucleus[2]. The successful synthesis, with spectral data matching the natural product, confirms the structure of this compound and provides a reliable method for its production for research purposes[1].

Isolation of Natural this compound

Natural this compound is a minor metabolite produced by the myxobacterium Stigmatella aurantiaca[5]. The isolation process typically involves cultivation of the bacterium, followed by extraction of the biomass and subsequent chromatographic purification. While specific details for the isolation of this compound are intertwined with the isolation of other aurachins, the general procedure involves solvent extraction and multiple steps of column chromatography to separate the different analogues[6][7].

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

The antiplasmodial activity of this compound is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the malaria parasite Plasmodium falciparum in red blood cells.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.

Protocol:

  • Parasite Culture: Plasmodium falciparum (e.g., 3D7 or K1 strains) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained in a controlled atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Dilution: A serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells and release the parasites. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing synthetic and natural this compound activity and the signaling pathway it disrupts.

G cluster_synthesis Synthesis & Isolation cluster_assay Biological Activity Assay cluster_comparison Comparative Analysis syn Total Synthesis of This compound assay In Vitro Antiplasmodial Assay (SYBR Green I Method) syn->assay nat Isolation of Natural This compound from Stigmatella aurantiaca nat->assay data IC50 Determination assay->data pf Plasmodium falciparum culture pf->assay comp Comparison of Synthetic vs. Natural Activity data->comp

Caption: Experimental workflow for comparing synthetic and natural this compound activity.

G cluster_ETC Mitochondrial Electron Transport Chain AurachinB This compound ComplexI Complex I (NADH Dehydrogenase) AurachinB->ComplexI Inhibition ComplexIII Complex III (Cytochrome bc1) AurachinB->ComplexIII Inhibition Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone ATP_Synthase ATP Synthase ADP ADP + Pi ComplexI->ADP CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->ADP Ubiquinone->ComplexIII ComplexIV Complex IV CytochromeC->ComplexIV H2O H2O ComplexIV->H2O ComplexIV->ADP ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI O2 O2 O2->ComplexIV ADP->ATP_Synthase

Caption: this compound inhibits Complex I and III of the mitochondrial respiratory chain.

Conclusion

The available evidence strongly supports the potent antiplasmodial activity of this compound, primarily through the inhibition of the mitochondrial respiratory chain. While direct comparative studies between synthetic and natural this compound are lacking, the successful total synthesis of this compound opens the door for such investigations. This will be a critical step in validating the synthetic route for producing a biologically equivalent compound and for advancing this compound as a potential therapeutic agent. Further research should focus on conducting these direct comparative bioassays to unequivocally establish the efficacy of synthetic this compound and to explore its full therapeutic potential.

References

Evaluating Synergistic Effects of Quinolone Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the evaluation of synergistic effects between quinolone antibiotics and other antimicrobial agents. While specific experimental data on the synergistic combinations of Aurachin B with other antibiotics are not currently available in published literature, this guide will focus on the broader class of quinolone antibiotics, particularly fluoroquinolones, for which a body of research on synergistic interactions exists. The principles and methodologies described herein can serve as a valuable framework for future investigations into the potential synergistic activities of this compound.

Aurachins, including this compound, are known inhibitors of the bacterial respiratory chain, a mechanism of action that makes them interesting candidates for combination therapies.[1] The rationale behind combining antibiotics is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing antibiotic resistance.

Comparative Analysis of Quinolone Synergistic Combinations

While awaiting specific data for this compound, we can draw insights from studies on other quinolones, such as ciprofloxacin and ofloxacin. The following table summarizes reported synergistic interactions between fluoroquinolones and other antibiotic classes against various bacterial species. It is important to note that the occurrence of synergy is often infrequent and can be strain-dependent.[2][3]

Antibiotic Class Combined with QuinoloneTarget BacteriaReported InteractionReference
Antipseudomonal Penicillins Pseudomonas aeruginosaSynergy (in 20-50% of isolates)[2][3]
Imipenem Pseudomonas aeruginosaSynergy (in 20-50% of isolates)[3]
Fosfomycin Pseudomonas aeruginosaSynergy[2]
Rifampin Staphylococcus aureusSynergy and Antagonism reported[2][3]
Aminoglycosides Pseudomonas aeruginosaInfrequent Synergy[2][3]
β-Lactams EnterobacteriaceaeIndifference[2]
Aminoglycosides EnterobacteriaceaeIndifference[2]
Chloramphenicol Escherichia coliAntagonism[2]
Clindamycin, Metronidazole Anaerobic speciesOccasional Synergy, mostly Indifference[3]
Antituberculosis agents Mycobacterium tuberculosisActivity noted[3]

Experimental Protocols for Evaluating Synergy

The two most common methods for quantitatively assessing antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[4]

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Microplate Setup: In a 96-well microtiter plate, serially dilute this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Each plate should include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL in each well).[4]

  • Incubation: Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours).

  • Reading Results: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index for each combination showing no growth using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index: [4]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Antibiotic Stock Solutions (this compound & Test Antibiotic) B1 Serial Dilution of This compound (x-axis) A1->B1 B2 Serial Dilution of Test Antibiotic (y-axis) A1->B2 A2 Prepare Standardized Bacterial Inoculum B3 Inoculate Microplate A2->B3 B1->B3 B2->B3 C1 Incubate Plate B3->C1 C2 Determine MICs (Individual & Combination) C1->C2 C3 Calculate FIC Index C2->C3 C4 Interpret Results (Synergy, Additive, Antagonism) C3->C4

Checkerboard Assay Workflow

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bacterial killing by antimicrobial agents, alone and in combination, over time.

Methodology:

  • Preparation: Prepare tubes of broth containing the antibiotics at specific concentrations (e.g., at their MIC, or sub-MIC levels like 0.5x MIC or 0.25x MIC), both individually and in combination. Include a growth control tube without antibiotics.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the agar plates, and then count the number of viable colonies (CFU/mL) for each time point.

  • Data Plotting: Plot the log₁₀ CFU/mL versus time for each antibiotic and the combination.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).

  • Indifference: A < 2 log₁₀ decrease or increase in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Curve_Workflow A Prepare Broth Tubes with Antibiotics (Alone & Combination) and Growth Control B Inoculate Tubes with Standardized Bacterial Suspension A->B C Incubate at Optimal Temperature B->C D Withdraw Aliquots at Multiple Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Interpret Synergy, Indifference, or Antagonism G->H

Time-Kill Curve Analysis Workflow

Potential Signaling Pathways and Mechanisms of Synergy

The primary mechanism of action for aurachins is the inhibition of the bacterial respiratory chain.[1] Synergistic effects with other antibiotics could arise from several mechanisms:

  • Sequential Blockade: this compound and another antibiotic could inhibit different steps in the same essential metabolic pathway.

  • Enhanced Uptake: Inhibition of the respiratory chain by this compound could alter the bacterial cell membrane potential, potentially increasing the uptake of other antibiotics.

  • Inhibition of Resistance Mechanisms: One antibiotic might inhibit an enzyme that confers resistance to the other.

Synergy_Mechanisms cluster_aurachin This compound Action cluster_synergy Potential Synergistic Outcomes A Inhibition of Respiratory Chain S1 Increased Bacterial Cell Death A->S1 S2 Reduced Bacterial Growth A->S2 B Inhibition of Cell Wall Synthesis B->S1 C Inhibition of Protein Synthesis C->S2 D Inhibition of DNA Replication D->S1 D->S2

Potential Mechanisms of Synergy

Conclusion

While direct evidence for the synergistic effects of this compound is yet to be established, the existing knowledge on other quinolone antibiotics provides a strong foundation for future research. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate potential antibiotic combinations. Understanding the mechanistic basis of any observed synergy will be crucial for the rational design of novel and effective combination therapies to combat antibiotic resistance. This guide serves as a starting point for such investigations, encouraging a data-driven approach to the discovery of new therapeutic strategies.

References

Aurachin B and the Bacterial Respiratory Chain: A Comparative Guide to Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between novel compounds and bacterial respiratory chain complexes is paramount in the quest for new antimicrobial agents. This guide provides a comparative analysis of Aurachin B and other respiratory chain inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.

Aurachins are a class of quinolone alkaloids known to inhibit the respiratory chains in both prokaryotic and eukaryotic systems. While much of the research has focused on Aurachin C and D, this guide consolidates the available information on this compound and presents it in comparison to other well-characterized inhibitors, offering a valuable resource for target-based drug discovery.

Executive Summary of Inhibitor Effects

The following table summarizes the inhibitory activities of this compound and its analogues, alongside other known respiratory chain inhibitors, against various bacterial respiratory chain complexes. This data provides a quantitative basis for comparing their potency and selectivity.

InhibitorTarget Complex(es)Test OrganismIC50 / KiReference
This compound Gram-positive bacteriaBacillus subtilis, etc.MIC: 0.15 - 5 µg/mL (for Aurachins A-D)[1]
Aurachin C Cytochrome bd-I & bo3Escherichia coliIC50: 12 nM (bd-I)[2]
Aurachin D Cytochrome bd-IEscherichia coliIC50: 35 nM[2]
Cytochrome bd oxidaseMycobacterium tuberculosisIC50: 0.15 µM[3]
HQNO Quinol oxidases (non-selective)Escherichia coliKi: 0.74 µM (cytochrome bo3)[1]
Antimycin A Cytochrome bc1 complex (Complex III)Rhodobacter sphaeroides-[4]
Strobilurins Cytochrome bc1 complex (Complex III)Various fungi-[5][6]

In-depth Inhibitor Profiles

This compound

This compound is a farnesylated quinolone alkaloid that, along with its analogues, has demonstrated inhibitory activity against Gram-positive bacteria.[1] While specific data on its interaction with individual respiratory complexes is limited, its structural similarity to other aurachins suggests it likely targets the quinol oxidation sites of terminal oxidases. Further research is required to elucidate its precise mechanism and inhibitory constants.

Alternative Inhibitors: A Comparative Overview

A variety of other compounds serve as valuable tools for studying and targeting the bacterial respiratory chain.

  • Aurachin C and D: These well-studied aurachins offer a direct comparison. Aurachin D is a highly selective inhibitor of the cytochrome bd terminal oxidase, a key enzyme for many pathogenic bacteria, including Mycobacterium tuberculosis.[2][3] In contrast, Aurachin C exhibits a broader spectrum of activity, inhibiting both cytochrome bd and cytochrome bo3 terminal oxidases in E. coli.[2]

  • 2-heptyl-4-hydroxyquinoline N-oxide (HQNO): As a structural analogue of aurachins, HQNO is a widely used non-selective inhibitor of quinol oxidases.[1] Its non-selective nature makes it a useful control but limits its therapeutic potential due to off-target effects.

  • Antimycin A: This potent inhibitor specifically targets the cytochrome bc1 complex (Complex III) of the respiratory chain.[4] Its well-defined mechanism of action makes it a standard tool for studying the function of this complex.

  • Strobilurins: This class of fungicides also inhibits the cytochrome bc1 complex, acting at the quinol oxidation (Qo) site.[5][6] Their high specificity has led to their widespread use in agriculture.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Bacterial_Respiratory_Chain_Inhibition cluster_chain Bacterial Respiratory Chain cluster_inhibitors Inhibitors NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Quinone_Pool Quinone Pool (UQ/MQ) Complex_I->Quinone_Pool Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Complex_II->Quinone_Pool Complex_III Complex III (Cytochrome bc1) Quinone_Pool->Complex_III Complex_IV_bd Terminal Oxidase (Cytochrome bd) Quinone_Pool->Complex_IV_bd Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV_bo3 Terminal Oxidase (Cytochrome bo3) Cytochrome_c->Complex_IV_bo3 O2 O2 Complex_IV_bo3->O2 Complex_IV_bd->O2 H2O H2O Aurachin_B This compound (?) Aurachin_B->Complex_IV_bd Likely Target Aurachin_C Aurachin C Aurachin_C->Complex_IV_bo3 Aurachin_C->Complex_IV_bd Aurachin_D Aurachin D Aurachin_D->Complex_IV_bd HQNO HQNO HQNO->Complex_IV_bo3 HQNO->Complex_IV_bd Antimycin_A Antimycin A Antimycin_A->Complex_III Strobilurins Strobilurins Strobilurins->Complex_III

Caption: Inhibition sites of Aurachins and other compounds on the bacterial respiratory chain.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Bacterial Culture B Cell Lysis & Membrane Isolation A->B C Purification of Respiratory Complexes B->C D Incubate Complex with Inhibitor C->D E Add Substrate (e.g., NADH, Succinate) D->E F Measure Oxygen Consumption or Substrate Oxidation Rate E->F G Determine IC50 / Ki Values F->G H Compare Potency and Selectivity G->H

Caption: General workflow for assessing respiratory chain inhibitor activity.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of research findings.

Protocol: Measurement of Bacterial Respiratory Chain Complex Activity

This protocol outlines a general method for measuring the activity of bacterial respiratory chain complexes and assessing their inhibition.

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the desired growth phase in an appropriate culture medium.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Lyse the cells using a French press, sonication, or enzymatic digestion.

  • Isolate the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a minimal volume of buffer and determine the protein concentration.

2. Measurement of Oxygen Consumption:

  • Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to monitor oxygen consumption.

  • Add the isolated bacterial membranes to the reaction chamber containing an appropriate buffer.

  • Add the specific substrate for the complex of interest (e.g., NADH for Complex I, succinate for Complex II, a quinol analogue for terminal oxidases).

  • To measure the activity of a specific complex in the presence of an inhibitor, pre-incubate the membranes with the desired concentration of the inhibitor before adding the substrate.

  • Record the rate of oxygen consumption. The activity of the complex is proportional to this rate.

3. Spectrophotometric Assays:

  • The activity of individual complexes can also be measured by monitoring the oxidation or reduction of specific substrates or electron acceptors using a spectrophotometer.

  • For example, Complex I activity can be measured by following the decrease in absorbance at 340 nm due to NADH oxidation.

  • Complex II activity can be determined by monitoring the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

  • Complex III activity can be assayed by following the reduction of cytochrome c at 550 nm.

4. Data Analysis:

  • Calculate the specific activity of the enzyme (e.g., nmol of substrate consumed per minute per mg of protein).

  • For inhibition studies, plot the enzyme activity against a range of inhibitor concentrations.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten kinetics).

By providing a comparative framework and detailed methodologies, this guide aims to facilitate further investigation into this compound and other promising inhibitors of the bacterial respiratory chain, ultimately contributing to the development of novel therapeutics to combat bacterial infections.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling Aurachin B must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a quinoline alkaloid with potent biological activity, this compound should be managed as a cytotoxic compound. The following procedures provide a comprehensive guide for its safe disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information relevant to the handling and disposal of this compound and related materials.

ParameterValue/GuidelineSource
Chemical Formula C₂₅H₃₃NO₂[1]
Molar Mass 379.5 g/mol [1]
Waste Segregation Trace vs. Bulk[1]
Spill Threshold (Small) < 5 mL or 5 g[2]
Spill Threshold (Large) > 5 mL or 5 g[2]
Container Fill Limit Three-quarters full

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the detailed methodology for the safe disposal of this compound waste, including unused product, contaminated labware, and personal protective equipment (PPE).

1. Personal Protective Equipment (PPE):

  • Wear two pairs of chemotherapy-grade gloves.

  • Don a disposable gown, safety goggles, and a face shield.

  • Use a respirator if there is a risk of aerosolization.

2. Waste Segregation at the Point of Generation:

  • Trace Contaminated Waste: Items that are not visibly contaminated but have come into contact with this compound (e.g., empty vials, packaging, gloves, gowns, and bench paper) should be placed in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.

  • Bulk Contaminated Waste: Unused or expired this compound, grossly contaminated items, and materials used to clean up spills are considered bulk waste. This waste must be disposed of in a black hazardous waste container.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste, typically color-coded yellow with a purple lid or appropriately labeled.[3]

3. Container Management:

  • All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.

  • Keep containers sealed when not in use.

  • Do not fill containers beyond the three-quarters full mark to prevent spills and facilitate safe sealing.

4. Decontamination of Work Surfaces:

  • Prepare a two-stage cleaning solution: a detergent solution followed by 70% isopropyl alcohol.

  • Step 1: Detergent Cleaning: Using low-lint wipes, clean the work surface with the detergent solution, moving from the cleanest to the most contaminated areas in a unidirectional motion. Dispose of the wipes in the appropriate cytotoxic waste container.

  • Step 2: Alcohol Rinse: With new wipes, rinse the surface with 70% isopropyl alcohol using the same technique. Allow the surface to air dry completely.

5. Final Disposal:

  • Securely seal all waste containers.

  • Follow your institution's specific procedures for the storage and pickup of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • All this compound waste must be ultimately disposed of via high-temperature incineration.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

AurachinB_Disposal_Workflow cluster_ppe Step 1: Don Appropriate PPE cluster_generation Step 2: Waste Generation cluster_segregation Step 3: Segregate at Source cluster_containers Step 4: Place in Correct Container cluster_final Step 5: Final Disposal PPE Gown, Double Gloves, Eye Protection, Respirator Waste This compound Waste Generated PPE->Waste Is_Sharp Is it a sharp? Waste->Is_Sharp Is_Bulk Is it bulk or grossly contaminated? Is_Sharp->Is_Bulk No Sharps_Container Yellow Cytotoxic Sharps Container Is_Sharp->Sharps_Container Yes Trace_Container Yellow Chemotherapy Waste Bin Is_Bulk->Trace_Container No Bulk_Container Black Hazardous Waste Bin Is_Bulk->Bulk_Container Yes EHS_Pickup Arrange for EHS Pickup Sharps_Container->EHS_Pickup Trace_Container->EHS_Pickup Bulk_Container->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Personal protective equipment for handling Aurachin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Aurachin B in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS for the structurally similar compound, Aurachin C, and general best practices for handling potentially hazardous chemical compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosols of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents dermal absorption of the compound.
Body Protection Impervious laboratory coat or gownProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorMinimizes inhalation of dust or aerosols, especially when handling the powdered form.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel.

1. Engineering Controls:

  • Work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
  • Ensure easy access to a safety shower and eyewash station.[1]

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment to avoid unnecessary movement and potential for spills.
  • Weighing and Aliquoting:
  • Handle solid this compound in a fume hood to avoid generating and inhaling dust.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.
  • During Experimentation:
  • Keep containers with this compound tightly sealed when not in use.[1]
  • Avoid contact with skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the designated handling area.[1]
  • Post-Handling:
  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
  • Decontaminate all work surfaces and equipment used.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of all this compound waste through an approved hazardous waste disposal program, following all institutional, local, and national regulations.[1]
  • Do not dispose of this compound down the drain or in regular trash.[1]

Biological Activity and Experimental Context

Aurachins are known inhibitors of the electron transport chain in both bacteria and eukaryotes.[2][3] This inhibitory action is a key aspect of their biological activity and is a critical consideration in experimental design. The following diagram illustrates the general mechanism of action for Aurachins.

Aurachin_B_Mechanism cluster_etc Mitochondrial/Bacterial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone Pool Complex_I->Q Proton_Gradient Proton Gradient Complex_I->Proton_Gradient Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome c oxidase) O2 O2 Complex_IV->Proton_Gradient Q->Complex_III CytC->Complex_IV AurachinB This compound AurachinB->Complex_I Inhibition AurachinB->Complex_III Inhibition NADH NADH NADH->Complex_I H2O H2O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Inhibition of the Electron Transport Chain by this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurachin B
Reactant of Route 2
Aurachin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.